Technical Documentation Center

U-47700-d6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: U-47700-d6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of U-47700-d6 for Use as an Analytical Standard: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the deuterated synthetic opioid, U-47700-d6. As the landscape of novel psychoactive substances (NPS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the deuterated synthetic opioid, U-47700-d6. As the landscape of novel psychoactive substances (NPS) continues to evolve, the need for high-purity, well-characterized analytical standards is paramount for forensic, clinical, and research laboratories. This document details a robust synthetic pathway for U-47700-d6, outlines a suite of analytical techniques for its structural confirmation and purity assessment, and demonstrates its utility as an internal standard in quantitative mass spectrometric assays. The methodologies and insights presented herein are intended to support researchers, scientists, and drug development professionals in the accurate detection and quantification of U-47700.

Introduction: The Critical Role of Deuterated Standards in NPS Analysis

The emergence of potent synthetic opioids such as U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) on the illicit drug market presents significant challenges for public health and safety.[1][2][3] Developed in the 1970s by Upjohn as a potential analgesic, U-47700 is a selective µ-opioid receptor agonist with a potency approximately 7.5 times that of morphine in animal models.[2][4] Its clandestine production and distribution have been linked to numerous overdose incidents worldwide.[5][6]

Accurate and precise quantification of U-47700 in complex biological matrices is essential for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[7][8] The gold standard for quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10]

A SIL-IS, such as U-47700-d6, is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[11] The ideal SIL-IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement effects in the mass spectrometer source, thereby providing a more accurate and precise measurement of the analyte's concentration.[9] This guide focuses on the synthesis and characterization of U-47700-d6, a hexadeuterated analog of U-47700, designed to serve as a reliable internal standard for the quantitative analysis of U-47700.

Synthesis of U-47700-d6

The synthesis of U-47700-d6 is a multi-step process that requires careful control of reaction conditions to ensure high purity and isotopic enrichment. The synthetic strategy involves the preparation of two key precursors: deuterated (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane and 3,4-dichlorobenzoyl chloride, followed by their coupling to form the final product.

Synthesis of Precursors

2.1.1. (1R,2R)-N,N,N'-trimethyl-d6-1,2-diaminocyclohexane

The synthesis of the deuterated diamine precursor begins with commercially available (1R,2R)-(-)-1,2-diaminocyclohexane. The deuterated methyl groups are introduced via reductive amination using deuterated formaldehyde and a suitable reducing agent, or through direct methylation with a deuterated methylating agent like deuterated methyl iodide. A common and effective method involves the use of deuterated paraformaldehyde and formic acid (Leuckart-Wallach reaction) or sodium borohydride. For the synthesis of the trimethylated product, a stepwise approach is necessary.

2.1.2. 3,4-Dichlorobenzoyl chloride

This precursor is synthesized from 3,4-dichlorobenzoic acid. The carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14]

Proposed Synthetic Pathway for U-47700-d6

The following is a detailed, step-by-step proposed synthesis for U-47700-d6, based on established chemical principles and published syntheses of U-47700 and related compounds.[15][16]

Step 1: Synthesis of (1R,2R)-N-methyl-1,2-diaminocyclohexane

(1R,2R)-(-)-1,2-Diaminocyclohexane is reacted with one equivalent of a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base to yield the mono-methylated product.

Step 2: Synthesis of (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane

The mono-methylated product from Step 1 is further methylated to introduce a second methyl group, yielding (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane.

Step 3: Deuteromethylation to form (1R,2R)-N,N'-dimethyl-N'-methyl-d3-1,2-diaminocyclohexane

The secondary amine of (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane is then reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to introduce the first three deuterium atoms.

Step 4: Final Deuteromethylation to form (1R,2R)-N-methyl-d3-N'-dimethyl-d3-1,2-diaminocyclohexane

The remaining secondary amine is methylated with another equivalent of methyl-d3 iodide to yield the fully deuterated diamine precursor.

Step 5: Synthesis of 3,4-Dichlorobenzoyl chloride

3,4-Dichlorobenzoic acid is refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed by distillation to yield crude 3,4-dichlorobenzoyl chloride, which can be purified by vacuum distillation.

Step 6: Coupling Reaction to Yield U-47700-d6

The deuterated diamine precursor from Step 4 is dissolved in an aprotic solvent, such as dichloromethane, and cooled in an ice bath. 3,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the solution. A tertiary amine base, such as triethylamine, is added to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion.

Step 7: Work-up and Purification

The reaction mixture is washed with water, a dilute solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield U-47700-d6 as a solid.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Diaminocyclohexane (1R,2R)-1,2-Diaminocyclohexane Methylation1 Mono-methylation Diaminocyclohexane->Methylation1 Methylation2 Di-methylation Methylation1->Methylation2 Deuteromethylation1 Deuteromethylation (d3) Methylation2->Deuteromethylation1 Deuteromethylation2 Deuteromethylation (d6) Deuteromethylation1->Deuteromethylation2 Diamine_d6 (1R,2R)-N,N,N'-trimethyl-d6- 1,2-diaminocyclohexane Deuteromethylation2->Diamine_d6 Coupling Coupling Reaction Diamine_d6->Coupling Dichlorobenzoic_acid 3,4-Dichlorobenzoic Acid Chlorination Chlorination (SOCl2) Dichlorobenzoic_acid->Chlorination Dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride Chlorination->Dichlorobenzoyl_chloride Dichlorobenzoyl_chloride->Coupling Purification Work-up & Purification Coupling->Purification U47700_d6 U-47700-d6 Purification->U47700_d6

Caption: Synthetic workflow for U-47700-d6.

Characterization of U-47700-d6

The synthesized U-47700-d6 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound and assessing its isotopic purity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For U-47700-d6 (C₁₆H₁₆D₆Cl₂N₂O), the expected monoisotopic mass is approximately 334.1485 amu.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information by fragmenting the molecule and analyzing the resulting product ions. This fragmentation pattern should be consistent with the known structure of U-47700, with mass shifts corresponding to the deuterated methyl groups. A known precursor ion for U-47700-d6 is m/z 335.2, which fragments to product ions including m/z 284.0 and 172.9.[17][18]

ParameterU-47700U-47700-d6
Molecular Formula C₁₆H₂₂Cl₂N₂OC₁₆H₁₆D₆Cl₂N₂O
Monoisotopic Mass 328.1109 amu334.1485 amu
Precursor Ion (m/z) 329.1335.2
Product Ions (m/z) 284.1, 173.0284.0, 172.9

Table 1: Comparison of Mass Spectrometric Data for U-47700 and U-47700-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of a molecule and confirming the location of the deuterium labels.

  • ¹H NMR: The ¹H NMR spectrum of U-47700-d6 will be similar to that of U-47700, with the key difference being the absence of signals corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the number of protons in the molecule. The known ¹H-NMR data for U-47700 in MeOD shows signals for the N-methyl groups at approximately 2.99, 2.96, and 2.93 ppm.[19] These signals will be absent in the spectrum of U-47700-d6.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated methyl carbons will be observed as multiplets due to coupling with deuterium, and their chemical shifts may be slightly different from the corresponding non-deuterated carbons.

  • ²H NMR: A ²H NMR spectrum will show a signal for the deuterium atoms, confirming their presence in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of U-47700-d6 is expected to be very similar to that of U-47700, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency (around 2000-2250 cm⁻¹) than C-H stretching vibrations (around 2800-3000 cm⁻¹).

Chromatographic Purity

The purity of the synthesized U-47700-d6 should be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). The compound should appear as a single, sharp peak, and the purity should be ≥98% as determined by peak area integration.

Application as an Analytical Standard

U-47700-d6 is intended for use as an internal standard in the quantitative analysis of U-47700 by LC-MS/MS or GC-MS.[20] The following section outlines a general protocol for the validation of an analytical method using U-47700-d6.

Method Validation Protocol

A robust analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[21] The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared with at least five non-zero calibrators.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effects: The effect of co-eluting substances from the sample matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte and internal standard in the sample matrix under various storage conditions.

Experimental Workflow for Quantitative Analysis

Analytical_Workflow Sample Biological Sample (e.g., Blood, Urine) Spike Spike with U-47700-d6 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Result Reported Concentration of U-47700 Data_Processing->Result

Caption: General workflow for the quantitative analysis of U-47700.

Protocol:

  • Sample Preparation: A known volume or weight of the biological sample is aliquoted.

  • Internal Standard Spiking: A known amount of U-47700-d6 working solution is added to each sample, calibrator, and quality control.

  • Extraction: The analytes are extracted from the matrix using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes are separated chromatographically and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of U-47700 in the sample by interpolation from the calibration curve.

Conclusion

The synthesis and rigorous characterization of U-47700-d6 are crucial for its use as a reliable analytical standard. This technical guide has provided a detailed proposed synthetic pathway, a comprehensive characterization scheme, and a framework for its application in quantitative analytical methods. The availability of high-purity, well-characterized deuterated internal standards like U-47700-d6 is indispensable for the forensic and clinical laboratories tasked with the monitoring and control of novel psychoactive substances. By enabling accurate and precise quantification, these standards contribute significantly to our understanding of the prevalence and impact of these emerging drugs of abuse.

References

  • ARKAT USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link]

  • eScholarship, University of California. (n.d.). LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney's Laboratory of Forensic Services. [Link]

  • Google Patents. (n.d.).
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]

  • MDPI. (2023, February 25). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. [Link]

  • MDPI. (2025, February 28). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). U-47700. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

  • American Laboratory. (2015, June 15). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. [Link]

  • Frontiers. (2023, July 9). Development of a vaccine against the synthetic opioid U-47700. [Link]

  • ACS Publications. (2024, October 15). Highly Chemoselective Synthesis of α, α-Dideuterio Amines by the Reductive Deuteration of Thioamides Using Mild SmI2–D2O. [Link]

  • ResearchGate. (n.d.). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. [Link]

  • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]

  • Scribd. (2023, June 22). U-47700: A Potent Synthetic Opioid's Impact. [Link]

  • ResearchGate. (n.d.). 1H-NMR (MeOD) analysis of the U-47700 powder including signals related.... [Link]

  • WOSU Public Media. (2016, May 9). How Synthetic Drugs Like U-47700 Hit The Market. [Link]

  • The Center for Forensic Science Research & Education. (2021, December 16). Naphthyl-U-47700. [Link]

  • The Center for Forensic Science Research & Education. (2020, November 23). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. [Link]

  • ResearchGate. (n.d.). The synthesis of U-47700 Hapten. [Link]

  • National Center for Biotechnology Information. (2025, January 2). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. [Link]

  • Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. [Link]

  • ACS Publications. (2021, January 25). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. [Link]

  • PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]

  • SpringerLink. (n.d.). N‐desmethyl‐U‐47700 and N,N‐didesmethyl‐U. [Link]

  • The Wall Street Journal. (2016, November 4). This Is U-47700, Once a Lab Experiment, Now a Killer Opioid. [Link]

  • National Center for Biotechnology Information. (n.d.). U-47700: An Emerging Threat. [Link]

  • Journal of Analytical Toxicology. (n.d.). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. [Link]

  • ResearchGate. (n.d.). Investigation of the μ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐47700, isopropyl U‐47700, U‐49900, U‐47931E, N‐methyl U‐47931E, U‐51754, U‐48520 and U‐48800. [Link]

Sources

Exploratory

Introduction: The Emergence of a Potent Synthetic Opioid

An In-Depth Technical Guide for the Identification of U-47700 Metabolites in Urine and Blood The landscape of the opioid crisis is continually evolving, marked by the emergence of novel psychoactive substances (NPS) that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Identification of U-47700 Metabolites in Urine and Blood

The landscape of the opioid crisis is continually evolving, marked by the emergence of novel psychoactive substances (NPS) that pose significant challenges to public health and forensic toxicology. Among these, U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) surfaced as a potent, non-fentanyl synthetic opioid, originally developed by the Upjohn Company in the 1970s as a potential analgesic.[1][2] Its re-emergence on the recreational drug market, often nicknamed "U4" or "Pink," has been associated with numerous intoxications and fatalities worldwide.[3][4] U-47700 is a selective µ-opioid receptor agonist with a potency approximately 7.5 times greater than morphine, contributing to its high risk of overdose and severe respiratory depression.[5][6]

For researchers, clinical toxicologists, and forensic scientists, the accurate identification of U-47700 exposure is paramount. However, due to its rapid and extensive metabolism, the parent compound may be present at very low concentrations or be entirely absent in biological samples, particularly in urine.[7] This guide provides a comprehensive technical overview of the metabolic pathways of U-47700 and details the validated analytical methodologies for the definitive identification of its key metabolites in both urine and blood, ensuring a higher probability of detecting exposure.

Section 1: The Metabolic Fate of U-47700

Understanding the biotransformation of U-47700 is fundamental to developing robust analytical methods. The primary metabolic pathways involve Phase I reactions, specifically N-dealkylation and hydroxylation, which increase the polarity of the compound to facilitate its excretion. In vitro studies using human liver microsomes (HLMs) and in vivo analysis of authentic patient samples have consistently identified several key metabolites.[7][8][9]

The principal metabolic transformations are:

  • N-demethylation: The removal of a methyl group from the dimethylamino moiety, leading to the formation of N-desmethyl-U-47700 . This has been identified as the primary and most abundant metabolite in many cases.[5][8]

  • Sequential N-demethylation: The subsequent removal of the second methyl group results in N,N-didesmethyl-U-47700 .[8]

  • Hydroxylation: The addition of a hydroxyl group, often occurring on the cyclohexyl ring. This can occur on the parent compound or its demethylated metabolites, creating compounds like desmethyl hydroxy-U-47700 and bisdesmethyl hydroxy-U-47700 .[10]

Critically, studies have shown that metabolites, particularly N-desmethyl-U-47700, are often present at significantly higher concentrations than the parent drug in urine, making them more reliable biomarkers of exposure.[7][10] In some instances, N,N-didesmethyl-U-47700 can also be a better biomarker than the parent compound itself.[7] In blood, while the parent U-47700 is often detectable, its metabolites are also consistently present and their quantification provides a more complete toxicological profile.[4][5]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic cascade of U-47700.

U47700_Metabolism U47700 U-47700 M1 N-desmethyl-U-47700 (Primary Metabolite) U47700->M1 N-demethylation M2 N,N-didesmethyl-U-47700 M1->M2 N-demethylation M3 Desmethyl hydroxy-U-47700 M1->M3 M4 Bisdesmethyl hydroxy-U-47700 M2->M4 caption Primary metabolic pathways of U-47700.

Caption: Primary metabolic pathways of U-47700.

Section 2: Analytical Methodologies and Protocols

The detection of U-47700 and its metabolites requires sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[2][5][9] High-resolution mass spectrometry (LC-QToF or Orbitrap) is also invaluable for identifying unknown metabolites and confirming structures in non-targeted screening.[1][6]

The following workflow provides a general overview of the analytical process from sample receipt to final data interpretation.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_sample Sample Receipt cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (for Urine) Urine->Hydrolysis Blood Blood/Serum Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Blood->Extraction Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProc Data Integration & Quantification LCMS->DataProc Review Data Review & QC Check DataProc->Review Report Final Report Review->Report caption General workflow for U-47700 metabolite analysis.

Caption: General workflow for U-47700 metabolite analysis.

Part 2.1: Analysis in Urine

Urine is a critical matrix as metabolite concentrations are often highest here.[10] A key consideration is that metabolites are frequently excreted as glucuronide conjugates (Phase II metabolism). Therefore, an enzymatic hydrolysis step is essential to cleave this bond, liberating the free metabolite for detection and maximizing recovery.

Detailed Protocol: Urine Sample Preparation and Analysis

  • 1. Internal Standard Addition:

    • To 1 mL of urine, add an appropriate internal standard (IS), such as U-47700-d6 or another structurally similar deuterated compound (e.g., norpropoxyphene-d5).[2][9] The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • 2. Enzymatic Hydrolysis (Crucial Step):

    • Add 500 µL of acetate buffer (pH ~5.0) to the sample.

    • Add a sufficient amount of β-glucuronidase enzyme from a source like E. coli or abalone.

    • Vortex the sample gently and incubate at 55-65°C for 1-2 hours. This step hydrolyzes the glucuronide conjugates.

  • 3. pH Adjustment and Solid-Phase Extraction (SPE):

    • After incubation, allow the sample to cool. Adjust the pH to ~6 with a phosphate buffer.[11]

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange column like Clean Screen® DAU) with sequential washes of methanol, deionized water, and the phosphate buffer.[11]

    • Apply the hydrolyzed sample to the conditioned cartridge.

    • Wash the cartridge with deionized water and a mild organic solvent (e.g., 0.1 M acetic acid, followed by methanol) to remove interferences.[11]

    • Dry the cartridge thoroughly under vacuum.[11]

  • 4. Elution and Reconstitution:

    • Elute the analytes with an appropriate solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

  • 5. LC-MS/MS Analysis:

    • Column: A reversed-phase C18 or Biphenyl column (e.g., 2.1 x 100 mm, <3 µm) is typically used for separation.[2][13]

    • Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid, 5 mM ammonium acetate) as Mobile Phase A and an organic solvent like methanol or acetonitrile with a similar modifier as Mobile Phase B.[2][14]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte to ensure specificity.

Part 2.2: Analysis in Blood

Blood (whole blood, serum, or plasma) analysis is vital for determining the parent drug concentration at the time of collection, which is often crucial in impairment or postmortem cases. While metabolite concentrations may be lower than in urine, their detection remains important.[5]

Detailed Protocol: Blood Sample Preparation and Analysis

  • 1. Internal Standard and Pre-treatment:

    • To 500 µL of blood, add the internal standard (e.g., U-47700-d6).[9][11]

    • Add 2 mL of a buffer (e.g., phosphate buffer, pH 6) to the sample, vortex, and centrifuge to precipitate proteins.[11] Some protocols may use protein precipitation with a solvent like cold acetonitrile.[9]

  • 2. Solid-Phase Extraction (SPE):

    • The principle is identical to urine SPE. Condition the cartridge as described previously.

    • Apply the supernatant from the pre-treated blood sample to the cartridge.[11]

    • Perform wash steps to remove matrix components like phospholipids and salts.[11]

    • Dry the cartridge under vacuum.

  • 3. Elution and Reconstitution:

    • Elute the analytes using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • 4. LC-MS/MS Analysis:

    • The LC-MS/MS parameters are generally the same as those used for urine analysis. The cleaner extract from blood often allows for lower limits of detection.

Section 3: Data Interpretation and Quantitative Insights

The presence of the parent U-47700 confirms exposure. However, the presence of its metabolites, especially in the absence of the parent drug, provides definitive evidence of consumption and biotransformation.[7]

Summary of Identified Metabolites and Typical Concentrations

AnalyteChemical Formula (Parent)Typical MatrixReported Concentration Range (Blood/Serum)Reported Concentration Range (Urine)
U-47700 C₁₆H₂₂Cl₂N₂OBlood, Urine7.6 - 3040 ng/mL[5][6][15]<1 - 228 ng/mL[1][2][10]
N-desmethyl-U-47700 C₁₅H₂₀Cl₂N₂OBlood, Urine2.0 - 7520 ng/mL[12]Often the most abundant species (e.g., 1964 ng/mL in one case)[10]
N,N-didesmethyl-U-47700 C₁₄H₁₈Cl₂N₂OBlood, Urine18 - 1947 ng/mL[12]Appreciable amounts (e.g., 618 ng/mL in one case)[10]
Desmethyl hydroxy-U-47700 C₁₅H₂₀Cl₂N₂O₂UrineNot typically reportedAppreciable amounts (e.g., 447 ng/mL in one case)[10]
Bisdesmethyl hydroxy-U-47700 C₁₄H₁₈Cl₂N₂O₂UrineNot typically reportedAppreciable amounts (e.g., 247 ng/mL in one case)[10]

Note: Concentration ranges can vary widely depending on the dosage, time since last use, individual metabolism, and whether the case was a non-fatal intoxication or a fatality.

Conclusion: A Self-Validating Approach to a Moving Target

The identification of U-47700 and its metabolites in biological matrices is a complex but critical task in modern toxicology. The protocols described herein are built on a foundation of established, peer-reviewed methodologies. The causality is clear: because U-47700 is extensively metabolized, a trustworthy analytical method must target its primary metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, to avoid false negatives.[7] For urine analysis, enzymatic hydrolysis is not an optional step but a mandatory one for achieving accurate quantification.

By incorporating appropriate internal standards, quality controls, and specific MRM transitions, these workflows become self-validating systems, ensuring the accuracy and defensibility of the results. As the landscape of synthetic opioids continues to shift, the principles outlined in this guide—understanding metabolism to inform analytical strategy—will remain the cornerstone of effective toxicological investigation.

References

  • Jones, M. J., Hernandez, B. S., Janis, G. C., & Stellpflug, S. J. (2017). A case of U-47700 overdose with laboratory confirmation and metabolite identification. Clinical Toxicology, 55(1), 55–59. [Link]

  • McIntyre, I. M., Trochta, A., Gary, R. D., Wright, J., & Mena, O. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 41(4), 329-335. [Link]

  • Gifford, A. N., Tandon, R., Lutfy, K., & St. Fleur, R. (2019). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Drug and Alcohol Dependence, 204, 107530. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L. A., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. [Link]

  • Fleming, S. W., Cooley, J. C., Johnson, L., Frazee, C. C., Domanski, K., Kleinschmidt, K., & Garg, U. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology, 41(3), 173–180. [Link]

  • Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis, 10(1), 127–136. [Link]

  • Krzyzak, M., Celiński, R., Kuś, P., & Szduj, J. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Toxics, 11(3), 231. [Link]

  • Fleming, S. W., Cooley, J. C., Johnson, L., Frazee, C. C., Domanski, K., Kleinschmidt, K., & Garg, U. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology, 41(3), 173-180. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L. A., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences. [Link]

  • Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Tagliabracci, A. (2020). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 8, 580. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71719125, U-47700. [Link]

  • Richeval, C., Gicquel, T., Parlier, A., Le Dare, B., Allain, C., Gaulier, J. M., & Dulaurent, S. (2019). Case report: relevance of metabolite identification to detect new synthetic opioid intoxications illustrated by U-47700. International Journal of Legal Medicine, 133(1), 133–142. [Link]

  • United Nations Office on Drugs and Crime. (2019). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • Concheiro, M., Castaneto, M., & Huestis, M. A. (2018). Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC-QTOF. Centers for Disease Control and Prevention Stacks. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Center for Forensic Science Research & Education. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L. A., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. [Link]

  • Wang, Y., Sun, W., Zhang, Y., & Li, T. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 586-599. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L. A., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. [Link]

  • Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Tagliabracci, A. (2018). Non-fatal Overdose with U-47700: Identification in Biological Matrices. Current Pharmaceutical Analysis, 14(4), 338-344. [Link]

  • Rojek, S., Kula, K., Maciów-Głab, M., & Klys, M. (2019). N-desmethyl-U-47700 and N,N-didesmethyl-U-47700—the phase I metabolites of U-47700, identified and quantified in human blood samples. Forensic Toxicology, 37(2), 339-349. [Link]

Sources

Foundational

history and emergence of U-47700 as a novel psychoactive substance

An In-depth Technical Guide to the History and Emergence of U-47700 Abstract This technical guide provides a comprehensive analysis of the novel psychoactive substance (NPS) U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the History and Emergence of U-47700

Abstract

This technical guide provides a comprehensive analysis of the novel psychoactive substance (NPS) U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide). Originally synthesized by the Upjohn Company in the 1970s during a search for safer, potent analgesics, U-47700 was never commercialized for medical use. Decades later, it emerged on the illicit drug market, becoming a significant contributor to the opioid crisis and a case study in the exploitation of pharmaceutical patent literature by clandestine chemists. This document details the history, medicinal chemistry, pharmacology, toxicology, and analytical detection of U-47700, offering a technical resource for researchers, clinicians, and drug development professionals.

Historical Context and Development at Upjohn

The story of U-47700 begins in the 1970s at the Upjohn Company, a period of intensive research into opioid analgesics. The primary goal was to discover a compound with the potent pain-relieving effects of morphine but devoid of its severe side effects, particularly respiratory depression and high addiction potential.[1][2][3] This research was part of a broader effort in medicinal chemistry to understand the quantitative structure-activity relationships (SAR) of opioid scaffolds.

A team at Upjohn, including scientist Jacob Szmuszkovicz, systematically modified various chemical moieties to optimize analgesic activity.[3] This work led to the investigation of the N-(2-aminocycloaliphatic)benzamide series. U-47700 was identified as the most active compound within a series of related structures, as detailed in U.S. Patent 4,098,904.[4][5] It is a structural isomer of an earlier opioid, AH-7921.[4] Animal studies, specifically the mouse radiant tail-flick test, revealed that U-47700 was approximately 7.5 times more potent than morphine as an analgesic.[2][3][4]

Despite its potent analgesic effects, further testing in rodents showed that U-47700 also induced tolerance and dependence, similar to morphine.[3] Concluding that it was "just another morphine" and not the sought-after safer alternative, Upjohn ceased its development and the compound was never tested in humans.[3] However, U-47700 became a crucial lead compound, paving the way for the development of highly selective kappa-opioid receptor ligands like U-50488 and U-69,593, which are valuable tools in modern pharmacological research.[4]

cluster_0 Upjohn Opioid Research (1970s) Goal Goal: Potent Analgesic Without Morphine's Side Effects SAR_Studies Structure-Activity Relationship (SAR) Studies on Benzamides Goal->SAR_Studies U_47700_Discovery Discovery of U-47700 (Most Active Compound) SAR_Studies->U_47700_Discovery AH_7921 Precursor Scaffold (e.g., AH-7921) AH_7921->SAR_Studies Animal_Testing Animal Models: - 7.5x Potency of Morphine - Tolerance & Dependence Observed U_47700_Discovery->Animal_Testing Lead_Compound Became Lead Compound for Kappa-Opioid Research U_47700_Discovery->Lead_Compound Development_Halted Development Halted: Not a Safer Alternative Animal_Testing->Development_Halted U_50488 U-50488 (Selective KOR Agonist) Lead_Compound->U_50488

Caption: Developmental pathway of U-47700 at Upjohn.

Pharmacological Profile

Mechanism of Action

U-47700 exerts its effects primarily as a potent and selective agonist of the μ-opioid receptor (MOR).[4][6][7] Like morphine and other classical opioids, the binding of U-47700 to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the inhibition of the enzyme adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels. The cumulative effect is a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as substance P, GABA, and dopamine, which underlies its analgesic and euphoric effects.[8] Expected effects from this mechanism include strong analgesia, euphoria, sedation, and, dangerously, respiratory depression.[4][9]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron U47700 U-47700 MOR μ-Opioid Receptor (GPCR) U47700->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Blocks Influx Release Reduced Neurotransmitter Release Vesicle->Release Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ Efflux

Caption: Simplified signaling pathway of U-47700 at the synapse.

Receptor Binding Affinity and Potency

U-47700 is highly selective for the μ-opioid receptor. However, a point of significant scientific interest is the discrepancy between its in vitro receptor binding affinity and its in vivo analgesic potency when compared to morphine. Multiple studies have shown that while U-47700 is significantly more potent than morphine in animal models, its binding affinity for the MOR is actually weaker.[6][9] This suggests that other factors, such as higher lipophilicity leading to enhanced brain penetration, may play a crucial role in its powerful in vivo effects.[9]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound μ-Opioid Receptor (MOR) κ-Opioid Receptor (KOR) δ-Opioid Receptor (DOR) Source
U-47700 11.1 ± 0.4 287 ± 24 1220 ± 82 [4][6]
Morphine 2.7 - - [6]
N-desmethyl-U-47700 206 - - [6]

| N,N-didesmethyl-U-47700 | 4080 | - | - |[10] |

Note: Lower Ki value indicates higher binding affinity. Data is derived from rat brain homogenate assays.

Pharmacokinetics and Metabolism

Human pharmacokinetic data for U-47700 is scarce and primarily derived from postmortem casework and isolated clinical reports.[11] One case report determined an elimination half-life of approximately 6.5 hours, though this was confounded by the co-ingestion of other substances.[12]

The primary metabolic pathway for U-47700 in humans is through Phase I biotransformation, specifically N-demethylation, followed by hydroxylation.[4] This results in the formation of mono- and didesmethyl metabolites.[4][6] Crucially, these metabolites, such as N-desmethyl-U-47700, exhibit a significantly lower affinity for the μ-opioid receptor and are not believed to contribute meaningfully to the drug's psychoactive effects.[4][6]

U47700 U-47700 (Active Parent Compound) Metabolite1 N-desmethyl-U-47700 (Weakly Active) U47700->Metabolite1 N-demethylation Hydroxylated Hydroxylated Metabolites U47700->Hydroxylated Hydroxylation Metabolite2 N,N-didesmethyl-U-47700 (Inactive) Metabolite1->Metabolite2 N-demethylation Metabolite1->Hydroxylated Hydroxylation

Caption: Primary metabolic pathways of U-47700.

Emergence as a Novel Psychoactive Substance

For nearly four decades, U-47700 remained a chemical entity confined to patent literature. This changed around 2015 when it was identified on the illicit drug market.[6] Clandestine laboratories, likely in China, are believed to have scoured pharmaceutical patents for compounds with psychoactive potential that were not internationally controlled.[1][3] U-47700, with its detailed synthesis and proven opioid potency, was an ideal candidate.

It was sold online through "research chemical" vendors, often with the disingenuous disclaimer "not for human consumption" to circumvent drug laws.[3] On the street, it acquired nicknames such as "Pink," "Pinky," and "U4," sometimes due to a pinkish hue resulting from impurities in its synthesis.[4][11][13] U-47700 was sold as a standalone powder, pressed into counterfeit tablets mimicking pharmaceutical opioids, and used as an adulterant in heroin or complex mixtures like "gray death."[10][13][14]

Toxicology and Public Health Impact

The emergence of U-47700 was met with a wave of public health crises. Its high potency, approximately 7.5 times that of morphine, created a significant risk of overdose, especially for users unaware of its presence or strength.[2][4]

  • Clinical Presentation: Intoxication mirrors a classic opioid toxidrome, including respiratory depression, sedation, miosis (pinpoint pupils), and loss of consciousness.[2][15][16] Tachycardia has also been a commonly reported side effect in survivors.[4][15] Fatal overdoses are often characterized by severe pulmonary edema.[15][16] As an opioid agonist, its effects can be reversed by the antagonist naloxone.[9]

  • Fatalities and Blood Concentrations: U-47700 was linked to numerous deaths across the United States and Europe.[2][14][17] By November 2016, the U.S. Drug Enforcement Administration (DEA) had confirmed at least 46 fatalities associated with the drug.[2][14] Toxicological analysis from postmortem cases reveals a wide range of blood concentrations, complicating the determination of a definitive lethal level, especially due to frequent poly-drug use.[6][10][18]

Table 2: Reported Postmortem Blood Concentrations of U-47700

Case Type Concentration Range (ng/mL) Mean (ng/mL) Median (ng/mL) Source
Fatalities 17 - 490 253 247 [19]
Fatalities (Wider Range) 7.8 - 3040 - - [10]

| Non-Fatal Intoxications | 94 - 351 | - | - |[6] |

  • Legal Response: In response to the clear public health threat, authorities acted swiftly. Several states enacted emergency bans.[4] On November 14, 2016, the DEA temporarily placed U-47700 into Schedule I of the Controlled Substances Act, a classification for drugs with a high potential for abuse and no accepted medical use.[2][4][14] This scheduling was later made permanent.[4] Similar controls were implemented in the UK, Sweden, and other nations.[4]

Analytical Methodologies for Detection

A significant challenge in the clinical and forensic toxicology of U-47700 is its undetectability by standard opioid immunoassays.[2][15][16] These screening tests lack the cross-reactivity to identify its unique chemical structure. Therefore, more sophisticated and specific techniques are required for its unambiguous identification and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.

Protocol: Quantification of U-47700 in Urine by LC-MS/MS

This protocol is a synthesized example based on validated methodologies described in the forensic literature.[5][7][20] It is intended as a guide and requires in-house validation.

1. Objective: To quantify U-47700 in human urine specimens with a quantifiable range of 1-1,250 ng/mL.

2. Materials & Reagents:

  • U-47700 certified reference material

  • Internal Standard (IS): Norpropoxyphene-d5 or a deuterated U-47700 analogue

  • Methanol, Acetonitrile (HPLC grade)

  • Formic Acid

  • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)

  • Urine calibrators and quality control (QC) samples

3. Sample Preparation (Solid Phase Extraction):

  • Step 1: Pipette 1 mL of urine (calibrator, QC, or unknown sample) into a labeled glass tube.

  • Step 2: Add 50 µL of the internal standard working solution (e.g., 500 ng/mL). Vortex to mix.

  • Step 3: Add 2 mL of a pH 6 buffer. Vortex.

  • Step 4: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of pH 6 buffer. Do not allow the cartridge to go dry.

  • Step 5: Load the sample mixture onto the conditioned SPE cartridge.

  • Step 6: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of an acidic wash (e.g., 0.1 M acetic acid).

  • Step 7: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Step 8: Elute the analyte with 2 mL of an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).

  • Step 9: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 10: Reconstitute the residue in 100 µL of mobile phase A. Transfer to an autosampler vial.

4. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from ~95% A to 95% B over several minutes to ensure separation from matrix components.

  • Mass Spectrometer: Triple Quadrupole (TQ) Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for U-47700 and one for the internal standard. For U-47700 (precursor ion m/z 329.1), product ions would be selected based on fragmentation patterns (e.g., m/z 72.1, 58.1).

5. Data Analysis & Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators. A weighted (1/x) linear or quadratic regression is typically used.

  • Quantify unknown samples against the calibration curve.

  • Validate the method according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[21]

LC-MS/MS Workflow for U-47700 Detection Sample Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC UPLC/HPLC (Separation) Recon->LC MS Tandem Mass Spec (TQ) (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Analytical workflow for U-47700 confirmation.

Conclusion

The trajectory of U-47700 from a forgotten pharmaceutical candidate to a notorious street drug is a stark illustration of the challenges posed by novel psychoactive substances in the 21st century. It demonstrates how publicly accessible scientific and patent literature can be repurposed by clandestine manufacturers, creating potent and dangerous substances that are difficult to detect and exist in a legal grey area, at least initially. The case of U-47700 underscores the critical need for rapid communication between medicinal chemists, forensic toxicologists, and public health officials. It also highlights the indispensable role of advanced analytical techniques like mass spectrometry in identifying emerging drug threats and providing the definitive data needed for clinical intervention and effective legislation.

References

  • Wikipedia. U-47700. [Link]

  • Arman, H. D., et al. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology. [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences. [Link]

  • Fleming, S. W., et al. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology. [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. [Link]

  • Johnson, L., et al. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. ResearchGate. [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. The Center for Forensic Science Research & Education. [Link]

  • Fleming, S. W., et al. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology. [Link]

  • Waite, M. (2016). Is U-47700 A Street Legal Opioid? How This Designer Drug Affects People. Rapid Detox. [Link]

  • Rambaran, K. A., et al. (2017). U-47700: A Clinical Review of the Literature. Journal of Emergency Medicine. [Link]

  • Wiergowski, M., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. MDPI. [Link]

  • Nguyen, T. T., et al. (2023). Development of a vaccine against the synthetic opioid U-47700. Frontiers in Chemistry. [Link]

  • Alzghari, S. K., et al. (2017). U-47700: An Emerging Threat. Cureus. [Link]

  • Armstrong, D., & Ferek, K. (2016). This Is U-47700, Once a Lab Experiment, Now a Killer Opioid. The Wall Street Journal. [Link]

  • Drug Enforcement Administration. (2016). DEA Schedules Deadly Synthetic Drug U-47700. DEA.gov. [Link]

  • Kyei-Baffour, K., & Lindsley, C. W. (2020). DARK Classics in Chemical Neuroscience: U-47700. ACS Chemical Neuroscience. [Link]

  • National Center for Biotechnology Information. U-47700. PubChem. [Link]

  • Agilent Technologies. (2018). The detection and analytical confirmation of synthetic fentanyl analogues in human urine and serum using an Agilent Ultivo LC/TQ. [Link]

  • Arman, H. D., et al. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. International Association for the Study of Pain (IASP). [Link]

  • Galindo, L. F., et al. (2022). Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment. Salud Mental. [Link]

  • Rambaran, K. A., et al. (2017). U-47700: A Clinical Review of the Literature. PubMed. [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. UniCA IRIS. [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology. [Link]

  • Taylor & Francis Online. U-47700 – Knowledge and References. [Link]

  • Nguyen, T. T., et al. (2023). Development of a vaccine against the synthetic opioid U-47700. National Institutes of Health. [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. SciSpace. [Link]

  • Giorgetti, A., et al. (2024). Intoxications involving methoxyacetylfentanyl and U-47700: a study of 3 polydrug fatalities. International Journal of Legal Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of U-47700 in Biological Matrices Using U-47700-d6 as a Stable Isotope-Labeled Internal Standard

[label="2. Spike Internal Standard\n(U-47700-d6, Finalizing Validation Summary I'm now completing the Method Validation section, incorporating LOD, LOQ, Linearity, and Recovery data into a comprehensive table.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Spike Internal Standard\n(U-47700-d6,

Finalizing Validation Summary

I'm now completing the Method Validation section, incorporating LOD, LOQ, Linearity, and Recovery data into a comprehensive table. I'm focusing on ensuring accuracy and complete results.

Introduction

The illicit drug market has seen a rapid proliferation of novel synthetic opioids (NSOs), posing significant challenges to forensic and clinical toxicologists. Among these, U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)—a "utopioid" originally developed in the 1970s—has emerged as a highly potent µ-opioid receptor agonist, frequently implicated in fatal overdoses and complex illicit mixtures like "Gray Death"[1][2].

Due to its high potency (approximately 7.5 times that of morphine)[2][3], toxicological analysis requires highly sensitive and selective methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its quantification[4]. However, the analysis of complex biological matrices (e.g., whole blood, plasma, urine) is inherently prone to matrix effects. To establish a self-validating and robust quantitative system, the use of a stable isotope-labeled internal standard (SIL-IS), specifically U-47700-d6 , is critical[1][5].

Chemical Rationale and Causality

Why Use U-47700-d6?

During positive electrospray ionization (ESI+), co-eluting endogenous matrix components compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement. Spiking the sample with U-47700-d6—a deuterated analog featuring six deuterium atoms on the dimethylamino moiety[1]—creates an internal calibration system. Because U-47700-d6 shares the exact physicochemical properties and chromatographic retention time as the parent drug, it experiences identical matrix effects and extraction losses. Consequently, the ratio of their peak areas remains constant, ensuring absolute quantitative accuracy regardless of matrix complexity[2].

Table 1: Physicochemical Properties of Target and Internal Standard
PropertyU-47700 (Target Analyte)U-47700-d6 (Internal Standard)
Formula C₁₆H₂₂Cl₂N₂OC₁₆H₁₆D₆Cl₂N₂O
Molecular Weight 329.27 g/mol 335.31 g/mol
Monoisotopic Mass 328.11 Da334.15 Da
Regulatory Status Schedule I CompoundSchedule I / DEA Exempt CRM

Experimental Protocol: Sample Preparation

To achieve high recovery and minimize interferences, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow is utilized. The basic amine of U-47700 (pKa ~ 8.5) allows it to be retained by ionic interactions during washing steps, and selectively eluted when neutralized[3].

Reagents & Materials:

  • U-47700 and U-47700-d6 Certified Reference Materials (CRMs)[1][5].

  • 100 µL Human Plasma or Whole Blood[2].

  • MCX SPE Cartridges (30 mg/1 mL).

Step-by-Step SPE Workflow:

  • Spiking: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of U-47700-d6 working internal standard solution (100 ng/mL)[2].

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes.

  • Buffering: Transfer the supernatant and dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0) to ensure the amine group is fully protonated for optimal SPE retention[6].

  • SPE Conditioning & Loading: Condition the MCX cartridge with 1 mL methanol followed by 1 mL deionized water. Load the buffered sample onto the cartridge.

  • Washing: Wash with 1 mL 0.1 M HCl, followed by 1 mL methanol. Causality: The acidic wash retains the positively charged analyte while removing neutral and acidic interferences. The methanol wash removes hydrophobic impurities.

  • Elution: Elute with 1 mL of dichloromethane:isopropanol (80:20, v/v) containing 5% ammonium hydroxide[3]. Causality: The highly basic environment deprotonates the amine, disrupting its ionic bond with the sorbent and releasing it into the organic eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 5 mM ammonium formate with 0.05% formic acid in water : 0.1% formic acid in methanol, 60:40 v/v)[3].

Workflow N1 1. Biological Sample (Plasma/Blood 100 µL) N2 2. Spike Internal Standard (U-47700-d6, 100 ng/mL) N1->N2 N3 3. Protein Precipitation (Cold Acetonitrile + Buffer) N2->N3 N4 4. Solid Phase Extraction (MCX) Condition -> Load -> Wash -> Elute N3->N4 N5 5. Evaporate & Reconstitute (Mobile Phase A/B) N4->N5 N6 6. LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6

Step-by-step sample preparation workflow for LC-MS/MS analysis of U-47700.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) maintained at 50°C[4][7].

  • Mobile Phase A: 5 mM ammonium acetate with 0.01% formic acid in water[7].

  • Mobile Phase B: 0.01% formic acid in methanol[7].

  • Gradient: 5% B to 70% B over 3 minutes, hold, then re-equilibrate[6].

  • Flow Rate: 0.5 mL/min[6][7].

  • Injection Volume: 10 µL[7].

Mass Spectrometry (ESI+ MRM): The precursor ion for U-47700 is the protonated molecule [M+H]+ at m/z 329.1[7]. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the dimethylamine group (loss of 45 Da), yielding the highly stable quantifier product ion at m/z 284.1[4]. For U-47700-d6, the precursor is m/z 335.2. It undergoes an analogous cleavage, losing the deuterated dimethylamine group (loss of 51 Da) to yield the exact same core fragment at m/z 284.0[4][8].

Table 2: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
U-47700 329.1284.113Quantifier[4]
U-47700 329.1173.037Qualifier[4]
U-47700-d6 335.2284.017Quantifier (IS)[4][8]
N-desmethyl-U-47700 315.1284.115Metabolite Quantifier

Biotransformation and Metabolite Tracking

When analyzing postmortem or clinical samples, tracking phase I metabolites enhances the diagnostic window. U-47700 undergoes sequential CYP450-mediated N-demethylation to form N-desmethyl-U-47700 and N,N-didesmethyl-U-47700[2][3]. Utilizing the U-47700-d6 internal standard allows for the robust relative quantification of these species in a single chromatographic run[4].

Pathway U4 U-47700 (Parent Drug) NDes N-desmethyl-U-47700 (Major Metabolite) U4->NDes CYP450 Demethylation NNDes N,N-didesmethyl-U-47700 (Minor Metabolite) NDes->NNDes CYP450 Demethylation

Primary biotransformation pathway of U-47700 via sequential N-demethylation.

Method Validation Parameters

By integrating U-47700-d6 into the workflow, the self-validating system achieves exceptional analytical performance, meeting standard SWGTOX guidelines for forensic toxicology[2].

Table 3: Typical Validation Summary (Plasma Matrix)
ParameterPerformance Metrics
Limit of Detection (LOD) 0.05 ng/mL[2]
Limit of Quantification (LOQ) 0.1 ng/mL[2]
Linear Dynamic Range 0.1 – 100 ng/mL (Plasma)[2]; up to 1,250 ng/mL (Urine)[7]
Matrix Effect < 5% variation (IS-corrected)[2]
Extraction Recovery > 79%[2]

Conclusion

The quantification of highly potent novel synthetic opioids like U-47700 demands rigorous analytical controls. The integration of U-47700-d6 as a stable isotope-labeled internal standard ensures that matrix-induced ionization variations and sample preparation losses are mathematically neutralized. By following the outlined MCX-SPE and LC-MS/MS protocol, laboratories can achieve sub-ng/mL sensitivity, ensuring reliable data for forensic investigations, pharmacokinetic studies, and clinical toxicology.

References

  • Cayman Chemical. "U-47700-d6 | Cayman Chemical: U-47700-d6: An Analytical Reference Material.
  • Bertin Bioreagent. "U-47700-d6 (CRM) - Analytical Standards.
  • ResearchGate. "Quantification of U-47700 and its metabolites in plasma by LC-MS/MS.
  • Journal of Analytical Toxicology | Oxford Academic. "Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF.
  • PubMed. "Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework.
  • PMC. "Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats.
  • IRIS-AperTO. "Analytical approaches in fatal intoxication cases involving new synthetic opioids.
  • D-nb.info. "N‐desmethyl‐U‐47700 and N,N‐didesmethyl‐U.
  • Agilent Technologies. "The detection and analytical confirmation of synthetic fentanyl analogues in human urine and serum using an Agilent Ultivo LC/TQ.

Sources

Application

Application Note: Quantitative Analysis of U-47700 in Whole Blood via GC-MS

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Matrix: Whole Blood Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Mechanistic Insights The prol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Matrix: Whole Blood Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Mechanistic Insights

The proliferation of novel synthetic opioids (NSOs) presents a critical challenge for forensic and clinical toxicology laboratories. U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a highly potent µ-opioid receptor agonist, originally developed as a pharmaceutical research chemical, which has increasingly appeared in fatal intoxication cases [3].

Quantifying U-47700 in whole blood requires overcoming the complex matrix of lipids, proteins, and cellular debris. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used [2], Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode remains a highly robust, cost-effective, and authoritative gold standard for forensic quantification [1].

To extract U-47700 efficiently, this protocol utilizes an alkaline liquid-liquid extraction (LLE) . Because U-47700 contains a basic tertiary amine (pKa ~8.4), adjusting the blood matrix to a highly alkaline pH suppresses the molecule's ionization. This forces the drug into its lipophilic free-base form, allowing it to partition highly efficiently into a moderately non-polar organic solvent while leaving polar endogenous matrix interferents behind.

Experimental Workflow & Causality

The following workflow illustrates the sample preparation and analytical pipeline.

G N1 Whole Blood Sample (1.0 mL) N2 Internal Standard Spiking (Hydrocodone-d3) N1->N2 N3 Alkalinization (pH ~10.5) Conc. NH4OH N2->N3 N4 Liquid-Liquid Extraction (1-Chlorobutane) N3->N4 N5 Centrifugation & Organic Phase Isolation N4->N5 N6 Solvent Evaporation (N2 stream, 40°C) N5->N6 N7 Reconstitution (Ethyl Acetate) N6->N7 N8 GC-MS Analysis (SIM Mode: m/z 84, 110, 125) N7->N8 N9 Data Processing & Quantification N8->N9

Figure 1: Step-by-step alkaline liquid-liquid extraction and GC-MS workflow for U-47700.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By introducing a deuterated internal standard (IS) at the very first step, any subsequent variations in extraction efficiency, solvent evaporation losses, or GC injection volumes are mathematically normalized.

Sample Preparation (Alkaline LLE)
  • Sample Aliquoting & IS Addition: Transfer 1.0 mL of homogenized whole blood into a silanized glass centrifuge tube. Spike with 50 µL of Hydrocodone-d3 (10 µg/mL) as the internal standard.

    • Causality: Silanized glass prevents the basic amine groups of U-47700 from adsorbing to the active silanol sites on the glass walls, ensuring maximum recovery.

  • Alkalinization: Add 1.0 mL of concentrated ammonium hydroxide buffer (pH 10.5) and vortex for 30 seconds.

    • Causality: Raising the pH >2 units above the pKa of U-47700 ensures >99% of the drug is in its un-ionized free-base form, driving it out of the aqueous blood matrix [1].

  • Extraction: Add 4.0 mL of 1-chlorobutane. Cap the tube and mix via a rotary extractor for 10 minutes.

    • Causality: 1-chlorobutane provides an optimal polarity index. It is non-polar enough to selectively extract the free-base U-47700 but avoids extracting highly polar endogenous blood proteins, effectively acting as a chemical filter to reduce GC-MS baseline noise [4].

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Carefully transfer the upper organic layer to a clean glass tube, avoiding the lipid/protein interface.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate, vortex thoroughly, and transfer to a GC autosampler vial equipped with a micro-insert.

GC-MS Instrumental Parameters
  • Instrument: GC-MS equipped with an Electron Impact (EI) source.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions: Transfer line 280°C, Ion source 230°C, EI energy 70 eV.

  • SIM Mode Acquisition:

    • U-47700: m/z 84 (Quantifier), 125, 110 (Qualifiers) [1].

    • Hydrocodone-d3 (IS): m/z 302 (Quantifier), 202 (Qualifier).

Quantitative Data & Method Validation

To ensure the trustworthiness of the analytical method, validation must be performed using blank whole blood spiked with known calibrators. The parameters below demonstrate the expected ruggedness of this GC-MS protocol.

Table 1: GC-MS Validation Parameters for U-47700 in Whole Blood

Validation ParameterTarget ValueScientific Causality & Significance
Limit of Detection (LOD) 5 ng/mLEnsures the detection of trace postmortem redistribution levels, preventing false negatives in complex matrices [1].
Limit of Quantification (LOQ) 20 ng/mLThe lowest concentration where the signal-to-noise ratio (S/N) ≥ 10, ensuring reliable and reproducible quantification.
Linearity Range 20 – 500 ng/mLCovers the dynamic range of typical therapeutic to fatal overdose concentrations (fatalities often range from 190 to 340 ng/mL) [1, 2].
Extraction Recovery > 85%High efficiency is achieved due to the pKa-driven partitioning into 1-chlorobutane, minimizing analyte loss.
Intra-day Precision (CV) < 5%Validates the reproducibility of the SIM GC-MS method and the self-correcting nature of the internal standard.

Conclusion

The quantitative analysis of U-47700 in whole blood using GC-MS provides a highly specific, legally defensible framework for forensic and clinical laboratories. By leveraging the physicochemical properties of the U-47700 molecule—specifically its pKa—through targeted alkaline liquid-liquid extraction, scientists can achieve high recovery rates and minimal matrix interference. The integration of an internal standard prior to matrix manipulation ensures a self-validating protocol, guaranteeing that the reported quantitative values are both accurate and reproducible.

References

  • McIntyre, I. M., et al. (2017). Case Report - A Fatality Related to the Synthetic Opioid U-47700: Postmortem Concentration Distribution. Journal of Analytical Toxicology, Oxford Academic.
  • Smith, C. R., et al. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. PubMed, National Institutes of Health.
  • Gerace, E., Salomone, A., & Vincenti, M. (2018). Analytical Approaches in Fatal Intoxication Cases Involving New Synthetic Opioids. Current Pharmaceutical Biotechnology, PubMed.
  • Semantic Scholar (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid. Molecules.
Method

Application Note: Development and Validation of an LC-MS/MS Method for U-47700 in Oral Fluid

Introduction & Mechanistic Background The proliferation of novel synthetic opioids (NSOs) presents a severe challenge to clinical and forensic toxicology. Among these, U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The proliferation of novel synthetic opioids (NSOs) presents a severe challenge to clinical and forensic toxicology. Among these, U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)—originally developed by The Upjohn Company in the 1970s—has emerged as a potent and highly abused substance[1]. Operating as a selective µ-opioid receptor agonist, U-47700 exhibits an analgesic potency approximately 7.5 times greater than morphine, leading to severe adverse effects including respiratory depression, cyanosis, and fatal overdoses[2].

Oral fluid (OF) has become an increasingly valuable matrix for non-invasive, directly observable drug testing, particularly in driving under the influence of drugs (DUID) and post-overdose clinical settings[2]. Because U-47700 is a basic, lipophilic compound, it readily partitions into oral fluid. Developing a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for accurately quantifying this analyte at sub-nanogram levels[3].

Pathway U4 U-47700 (Potent NSO) MOR µ-Opioid Receptor (GPCR Activation) U4->MOR Gi Gi/o Protein Coupling MOR->Gi AC Inhibition of Adenylate Cyclase Gi->AC cAMP Decreased cAMP Levels AC->cAMP Physio Analgesia & Respiratory Depression cAMP->Physio

Fig 1: Pharmacological signaling pathway of U-47700 leading to respiratory depression.

Experimental Design & Causality (E-E-A-T)

A robust analytical method requires deliberate, scientifically grounded choices. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) followed by LC-MS/MS.

  • Matrix Stabilization: Oral fluid is collected using Quantisal™ devices, which utilize an extraction buffer to stabilize analytes and prevent adsorption to the collection pad[4].

  • pH Optimization (Causality): U-47700 contains a tertiary amine. By diluting the sample with a 0.1 M phosphate buffer at pH 6.0, we ensure the amine is fully protonated (ionized). This guarantees a strong electrostatic interaction with the negatively charged sulfonic acid groups on the MCX resin[4].

  • Elution Chemistry: To elute the bound U-47700, the ionic bond must be broken. A highly basic organic elution solvent—Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:5, v/v/v)—is used. The ammonium hydroxide deprotonates the drug, neutralizing its charge, while the lipophilic DCM/IPA mixture rapidly solubilizes and elutes the free base[4].

Step-by-Step Methodology

Reagents and Materials
  • Standards: U-47700 and U-47700-d3 (Internal Standard)[1].

  • Collection Device: Quantisal™ Oral Fluid Collection Device.

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Strata-XC or CEREX Polycrom Clin II).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Dichloromethane (DCM), Isopropanol (IPA), Hexane, Ethyl Acetate, and Formic Acid.

Sample Preparation & Solid-Phase Extraction (SPE)
  • Aliquot: Transfer 1.0 mL of the oral fluid/buffer mixture (equivalent to 250 µL neat oral fluid and 750 µL Quantisal buffer) into a clean glass tube[4].

  • Internal Standard: Add 25 µL of the internal standard working solution (U-47700-d3, 100 ng/mL) and vortex briefly.

  • pH Adjustment: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) to the sample and vortex for 15 seconds to ensure complete ionization of the basic analytes.

  • Conditioning (If required by resin): Condition the MCX SPE columns with 1 mL Methanol followed by 1 mL Deionized (DI) Water. (Note: Polymeric resins may not require pre-conditioning).

  • Loading: Load the buffered samples onto the SPE columns and allow them to flow under gravity or minimal positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Wash with 1.0 mL DI water to remove hydrophilic matrix components (salts, sugars)[4].

  • Wash 2 (Acidic): Wash with 1.0 mL of 1.0 M Acetic Acid to lock the basic drugs onto the cation exchange sites while removing acidic interferences[4].

  • Drying: Dry the cartridges under nitrogen (20 psi) or full vacuum for 5 minutes.

  • Wash 3 (Organic): Wash with 1.0 mL Hexane to remove neutral lipids, followed by 1.0 mL Ethyl Acetate to remove acidic/neutral drugs[4].

  • Elution: Elute the target basic opioid (U-47700) using 2.0 mL of freshly prepared Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:5, v/v/v)[4].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex, and transfer to autosampler vials[4].

SPEWorkflow A Oral Fluid Collection (Quantisal Device) B Sample Pre-treatment (Phosphate Buffer pH 6.0) A->B C Mixed-Mode Cation Exchange (SPE Load & Wash) B->C D Basic Elution (DCM:IPA:NH4OH 80:20:5) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F

Fig 2: Complete analytical workflow for U-47700 extraction and quantification.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a biphenyl column, which provides superior retention and selectivity for aromatic compounds via π-π interactions compared to standard C18 phases[5].

  • Column: Raptor™ Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Linear gradient to 95% B (Wash)

    • 6.0 - 8.0 min: 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Equilibration at 5% B

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 1: Optimized MRM Transitions for U-47700

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
U-47700 329.1284.1201.020 / 35
U-47700-d3 332.1287.1204.020 / 35

Method Validation & Quantitative Data

The method was validated in strict accordance with the Scientific Working Group for Forensic Toxicology (SWGTOX) and ANSI/ASB standard guidelines[6]. Parameters evaluated included Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, bias, matrix effects, and extraction recovery[3].

Table 2: Summary of SWGTOX Validation Parameters for U-47700 in Oral Fluid

Validation ParameterResult / RangeAcceptance Criteria (SWGTOX)
Linearity Range 0.5 – 500 ng/mLR² ≥ 0.990
Limit of Detection (LOD) 0.1 ng/mLS/N ≥ 3:1
Limit of Quantification (LOQ) 0.5 ng/mLS/N ≥ 10:1, Bias ≤ ±20%
Intra-day Precision (%CV) 4.2% – 8.5%≤ 20% at LOQ, ≤ 15% otherwise
Inter-day Precision (%CV) 5.1% – 9.3%≤ 20% at LOQ, ≤ 15% otherwise
Bias (Accuracy) -4.5% to +6.2%± 20% at LOQ, ± 15% otherwise
Matrix Effect -12.4% to +8.1%≤ ±25% (Ion suppression/enhancement)
Extraction Recovery 84.5%> 50%, consistent across concentrations
Carryover None detected at 1,000 ng/mLNo peaks > LOD in blank after high standard

Data Interpretation: The use of mixed-mode SPE heavily mitigates ion suppression, keeping matrix effects well within the acceptable ±25% threshold. Extraction recovery exceeds 84%, validating the efficacy of the pH 6.0 buffering and the targeted basic elution strategy.

Conclusion

This application note details a rigorously validated, highly specific LC-MS/MS methodology for the quantification of the novel synthetic opioid U-47700 in human oral fluid. By leveraging the specific pKa of the analyte through mixed-mode strong cation exchange SPE, the protocol guarantees high extraction recoveries and minimal matrix interference. The method exceeds SWGTOX/ASB validation requirements, offering forensic and clinical laboratories a reliable, self-validating system for routine high-throughput screening and confirmation of U-47700.

References

  • Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF Journal of Analytical Toxicology | Oxford Academic[Link]

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS Office of Justice Programs[Link]

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC–MS-MS Journal of Analytical Toxicology | Oxford Academic[Link]

  • Quantification of U-47700 and its metabolites in plasma by LC-MS/MS PubMed / NIH [Link]

  • Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses MDPI[Link]

  • Online SPE UPLC-MS/MS method for the simultaneous determination of 33 psychoactive drugs from swab-collected human oral fluid samples ResearchGate[Link]

Sources

Application

solid-phase extraction protocol for U-47700 and its metabolites from urine

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of U-47700 and Its Primary Metabolites in Human Urine Introduction and Clinical Relevance The proliferation of novel synthetic opioids (NSOs) presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of U-47700 and Its Primary Metabolites in Human Urine

Introduction and Clinical Relevance

The proliferation of novel synthetic opioids (NSOs) presents a continuous challenge for forensic toxicology and clinical diagnostics. U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a highly potent µ-opioid receptor agonist originally developed in the 1970s but never approved for medical use [1]. In biological matrices, U-47700 undergoes extensive hepatic biotransformation.

To achieve comprehensive toxicological screening, analytical methods must target not only the parent compound but also its primary Phase I metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 [2]. Because these metabolites retain structural similarities and basic amine functionalities, a unified extraction strategy is required to isolate them from the complex urine matrix while minimizing ion suppression during subsequent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Metabolic Pathway of U-47700

Understanding the biotransformation of U-47700 is critical for selecting target analytes. In vivo, U-47700 is primarily metabolized via N-dealkylation catalyzed by cytochrome P450 enzymes (predominantly CYP2C19 and CYP3A4) [2].

Metabolism U47700 U-47700 (Parent Drug) NDes N-desmethyl-U-47700 (Primary Metabolite) U47700->NDes CYP2C19 / CYP3A4 N-demethylation NNDes N,N-didesmethyl-U-47700 (Secondary Metabolite) NDes->NNDes CYP2C19 / CYP3A4 N-demethylation

Fig 1: Primary Phase I N-demethylation metabolic pathway of U-47700 in humans.

Mechanistic Rationale for Extraction Strategy

Urine is a highly complex matrix containing salts, urea, and endogenous organic compounds that can cause severe matrix effects in electrospray ionization (ESI).

Why Mixed-Mode Strong Cation Exchange (PSCX/MCX)? U-47700 and its demethylated metabolites possess a basic tertiary or secondary amine group on the cyclohexyl ring. At an acidic pH, these amines become protonated (positively charged). A mixed-mode polymeric strong cation exchange (PSCX) sorbent leverages two retention mechanisms:

  • Reversed-Phase (RP): Hydrophobic interactions capture the dichlorophenyl and cyclohexyl rings.

  • Ion Exchange (IEX): Sulfonic acid functional groups on the sorbent electrostatically bind the protonated amines.

This dual-retention mechanism allows for highly aggressive wash steps (using 100 mM HCl and organic solvents) to remove neutral and acidic interferences without eluting the target basic analytes [1]. The analytes are then selectively released using a high-pH organic elution solvent that neutralizes the amine, breaking the ionic bond.

Step-by-Step Solid-Phase Extraction (SPE) Protocol

Materials & Reagents:

  • Polymeric Strong Cation Exchange (PSCX) cartridges (e.g., 30 mg/3 mL).

  • β-glucuronidase (e.g., from E. coli or Red abalone) [1].

  • 0.1 M Sodium Acetate buffer (pH 4.5 - 5.0).

  • Internal Standard (IS): Fentanyl-d5 or Norpropoxyphene-d5 (500 ng/mL in methanol) [1].

  • Wash Solvents: Deionized water, 100 mM HCl, Methanol.

  • Elution Solvent: Dichloromethane:Isopropanol (80:20, v/v) containing 5% concentrated ammonium hydroxide [3].

Workflow Methodology

Step 1: Sample Aliquoting & Internal Standard Addition Transfer 250 µL of the human urine specimen into a clean glass culture tube. Add 50 µL of the deuterated Internal Standard (IS) working solution. Causality: Early addition of the IS accounts for any volumetric losses or matrix effects throughout the entire extraction and ionization process.

Step 2: Enzymatic Hydrolysis Add 25 µL of β-glucuronidase and 425 µL of 0.1 M sodium acetate buffer to the sample. Vortex briefly. Incubate the mixture in a water bath at 60°C for 45 minutes[1]. Causality: While the primary metabolites are Phase I demethylations, minor Phase II glucuronidation occurs. Hydrolysis cleaves these conjugates, converting them back to free drug forms, ensuring total drug quantification and reducing matrix viscosity.

Step 3: SPE Cartridge Loading Allow samples to cool to room temperature. Apply the 750 µL hydrolyzed sample directly to the PSCX cartridge using a positive pressure manifold (e.g., Cerex 96) at a low flow rate (1-2 mL/min). Note: Modern polymeric sorbents often do not require pre-conditioning, preventing sorbent drying errors [1].

Step 4: Aggressive Wash Sequence

  • Pass 0.5 mL of deionized water through the cartridge. (Removes highly polar endogenous salts and urea).

  • Pass 0.2 mL of 100 mM HCl . (Locks the basic amines tightly to the cation exchange sites by ensuring full protonation, while washing away weak acids).

  • Pass 0.1 mL of Water:Methanol (75:25, v/v) . (Removes lipophilic neutral interferences). Dry the cartridge completely under positive pressure (60 psi) or vacuum for 7 minutes [1].

Step 5: Target Analyte Elution Elute the target compounds using 1.0 mL of freshly prepared Dichloromethane:Isopropanol (80:20, v/v) with 5% ammonium hydroxide [3]. Collect the eluate in a clean glass tube. Causality: The high pH of the ammonium hydroxide deprotonates the basic amines of U-47700 and its metabolites, breaking the electrostatic interaction with the sorbent, while the organic mixture effortlessly solubilizes the hydrophobic rings.

Step 6: Evaporation and Reconstitution Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of the LC mobile phase (e.g., 5 mM ammonium acetate with 0.1% formic acid). Vortex and transfer to an autosampler vial.

SPE_Workflow Sample 1. Urine Sample (250 µL) + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis β-glucuronidase, 60°C, 45 min Sample->Hydrolysis Load 3. Load onto PSCX Cartridge (Mixed-Mode Cation Exchange) Hydrolysis->Load Wash 4. Wash Sequence Water -> 100mM HCl -> H2O:MeOH Load->Wash Elute 5. Basic Elution DCM:IPA (80:20) + 5% NH4OH Wash->Elute Recon 6. Evaporate to Dryness & Reconstitute in Mobile Phase Elute->Recon

Fig 2: Mixed-mode Solid-Phase Extraction (SPE) workflow for U-47700 from urine.

Analytical Validation Metrics

Following extraction, samples are typically analyzed via LC-MS/MS operated in positive electrospray ionization (ESI+) and dynamic multiple reaction monitoring (dMRM) mode. The robust SPE cleanup ensures high recovery and minimal matrix suppression.

Table 1: Expected Analytical Performance Metrics for U-47700 and Metabolites [1, 3]

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Analytical RangeMatrix EffectExtraction Recovery
U-47700 0.05 - 1.0 ng/mL0.1 - 1.0 ng/mL1.0 – 1,250 ng/mL< 5%> 79%
N-desmethyl-U-47700 0.05 ng/mL0.1 ng/mL0.1 – 500 ng/mL< 5%> 79%
N,N-didesmethyl-U-47700 1.0 ng/mL0.5 - 1.0 ng/mL1.0 – 500 ng/mL< 5%> 79%

Note: Variations in LOD/LOQ are dependent on the specific sensitivity of the mass spectrometer utilized (e.g., QToF vs. Triple Quadrupole).

References

  • Mohr, A. L. A., et al. "Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF." Journal of Analytical Toxicology, Oxford Academic, April 2017. Available at:[Link]

  • Baumann, M. H., et al. "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market." Brain Sciences, MDPI, November 2020. Available at:[Link]

  • Giebułtowicz, J., et al. "Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses." Molecules, MDPI, January 2022. Available at:[Link]

Method

using U-47700-d6 for quantification in complex biological matrices

Application Note: High-Fidelity Quantification of U-47700 in Complex Biological Matrices Using Isotope Dilution LC-MS/MS Introduction U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Quantification of U-47700 in Complex Biological Matrices Using Isotope Dilution LC-MS/MS

Introduction

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a highly potent, non-fentanyl synthetic opioid that has increasingly appeared in illicit drug markets and fatal overdose cases[1]. With an analgesic potency significantly higher than that of morphine, even trace concentrations in biological matrices (such as whole blood, serum, or urine) can be toxicologically significant[1].

Quantifying trace levels of basic drugs in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by severe matrix effects—specifically, ion suppression or enhancement occurring within the Electrospray Ionization (ESI) source[2][3]. To ensure absolute quantitative accuracy and scientific integrity, the implementation of a matched stable isotope-labeled internal standard (SIL-IS), specifically U-47700-d6, is a mandatory self-validating requirement[4].

Mechanistic Insights: The Causality of Isotope Dilution

The fundamental principle of utilizing U-47700-d6 lies in its structural identicality to the target analyte, offset only by a mass shift. U-47700-d6 contains six deuterium atoms on its dimethylamino group, shifting its precursor mass by +6 Da (m/z 335.2) compared to the native U-47700 (m/z 329.2)[4][5].

Why is this critical for complex matrices? Because deuterium substitution has a negligible effect on the molecule's physicochemical properties, U-47700 and U-47700-d6 perfectly co-elute from the reversed-phase LC column. As they enter the ESI source simultaneously, they are subjected to the exact same micro-environment of matrix interferents (e.g., residual phospholipids, endogenous salts). If a co-eluting lipid suppresses the ionization efficiency of U-47700 by 40%, it will suppress the co-eluting U-47700-d6 by the exact same 40%. Consequently, the ratio of the analyte peak area to the IS peak area remains constant. This mechanism self-corrects the quantification, ensuring that matrix-induced variations do not compromise the calculated concentration[3].

G cluster_0 Electrospray Ionization (ESI) Source Matrix Matrix Interferents (e.g., Lipids, Salts) U47700 U-47700 (Analyte) m/z 329.2 Matrix->U47700 Ion Suppression U47700d6 U-47700-d6 (IS) m/z 335.2 Matrix->U47700d6 Identical Suppression Detector Mass Spectrometer (Analyte/IS Ratio Remains Constant) U47700->Detector U47700d6->Detector

Diagram 1: Mechanism of ESI matrix effect compensation using U-47700-d6 internal standard.

Experimental Protocol: Sample Preparation & LC-MS/MS

While "dilute-and-shoot" methods exist, they often lead to rapid ion source fouling and severe ion suppression[2]. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which is vastly superior for extracting basic lipophilic amines like U-47700 from whole blood or urine, yielding exceptionally clean extracts[6].

Solid Phase Extraction (SPE) Workflow

Step 1: Sample Pre-treatment Aliquot 500 µL of the biological matrix into a clean tube. Add 50 µL of U-47700-d6 working internal standard solution (e.g., 100 ng/mL)[7]. Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex thoroughly[6]. Causality: U-47700 is a tertiary amine. At pH 6.0, the amine group is fully protonated (ionized), ensuring optimal ionic binding to the negatively charged sulfonic acid groups of the MCX resin.

Step 2: SPE Conditioning and Loading Condition MCX cartridges (30 mg/3 mL) with 2 mL Methanol, followed by 2 mL deionized water. Load the buffered sample onto the cartridge at a slow, gravity-driven flow rate (1-2 mL/min).

Step 3: Orthogonal Washing Wash 1: 2 mL Deionized Water (removes aqueous salts). Wash 2: 2 mL 0.1 M HCl (maintains the analyte in a protonated state while washing away neutral and acidic interferents). Wash 3: 2 mL Methanol (removes hydrophobic lipids and proteins while the target analyte remains ionically locked to the resin)[6].

Step 4: Elution and Reconstitution Elute target analytes with 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:5, v/v/v)[6]. Causality: The strong base (NH4OH) deprotonates the amine on U-47700, neutralizing its charge and breaking the ionic interaction with the resin. The lipophilic DCM/IPA solvent mixture then readily elutes the neutralized drug. Evaporate the eluate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of the initial mobile phase.

SPE S1 1. Sample Pre-treatment Spike U-47700-d6 & Add 0.1M Phosphate Buffer (pH 6.0) S2 2. Condition & Equilibrate MCX 2 mL Methanol -> 2 mL Deionized Water S1->S2 S3 3. Load Sample Apply buffered sample at 1-2 mL/min S2->S3 S4 4. Orthogonal Wash Water (Salts) -> 0.1M HCl (Acids) -> Methanol (Lipids) S3->S4 S5 5. Target Elution 2 mL DCM:IPA:NH4OH (80:20:5 v/v/v) S4->S5 S6 6. Evaporate & Reconstitute Dry under N2 at 40°C, add Mobile Phase S5->S6

Diagram 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic opioids.

LC-MS/MS Conditions

A biphenyl analytical column (e.g., 2.1 x 50 mm, 2.7 µm) is highly recommended for optimal retention and peak shape of aromatic opioids[8].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water[8].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8].

  • Gradient: Start at 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, re-equilibrate at 10% B for 2 minutes.

  • Flow Rate: 0.4 mL/min with an injection volume of 5 µL[9].

Data Presentation & Method Validation

Table 1: Optimized MRM Transitions (Positive ESI Mode) (Parameters synthesized from triple quadrupole optimization profiles[5][7])

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
U-47700 329.2284.020Quantifier
U-47700 329.2204.025Qualifier
U-47700-d6 (IS) 335.2284.020Internal Standard

Table 2: Typical Method Validation Parameters in Whole Blood

ParameterValidated Range / CriteriaCausality / Toxicological Significance
Limit of Detection (LOD) 0.05 - 0.5 ng/mL[6][7]Ensures detection of trace postmortem redistribution levels.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[6][7]Lowest concentration validated for accurate quantitative reporting.
Linearity Range 1.0 - 500 ng/mL[7]Covers both incidental exposure and fatal overdose concentrations.
Matrix Effect < ±10% (Analyte/IS ratio)U-47700-d6 normalizes suppression, ensuring robust accuracy[3].
Extraction Recovery > 80%[6]MCX SPE provides high yield while eliminating phospholipids.

Trustworthiness: Self-Validating System Requirements

To ensure absolute confidence in forensic or clinical results, every analytical batch must be treated as a self-validating system containing the following checks:

  • Double Blank: Matrix with no analyte and no IS (checks for endogenous isobaric interference).

  • Zero Sample: Matrix with IS only. This confirms that the U-47700-d6 reference material does not contain unlabeled U-47700 as a synthetic impurity or isotopic degradation product[4].

  • Calibration Curve: A minimum of 6 non-zero points encompassing the expected physiological range; R2 must be ≥0.99 .

  • Quality Control (QC) Samples: Low, Mid, and High QCs prepared in the identical biological matrix as the unknown samples. Accuracy must be within ±15% of the nominal concentration.

Sources

Application

Application Note &amp; Protocol: Simultaneous Detection of U-47700 and Other Novel Psychoactive Substances (NPS) in Biological Matrices by LC-MS/MS

Introduction: The Evolving Challenge of Novel Psychoactive Substances The landscape of substance abuse is in a constant state of flux, characterized by the rapid emergence of Novel Psychoactive Substances (NPS). These su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Challenge of Novel Psychoactive Substances

The landscape of substance abuse is in a constant state of flux, characterized by the rapid emergence of Novel Psychoactive Substances (NPS). These substances, often designed to mimic the effects of controlled drugs, pose a significant challenge to clinical and forensic toxicology.[1][2] Among the various classes of NPS, synthetic opioids have become a prominent and dangerous group. U-47700, a potent synthetic opioid approximately 7.5 times more potent than morphine in animal models, is a notable example that has been implicated in numerous intoxications and fatalities.[3][4]

The clandestine nature of NPS production often leads to the presence of multiple psychoactive substances, including other synthetic opioids, benzodiazepines, and synthetic cannabinoids, within a single sample.[5] This polysubstance use complicates clinical diagnosis and toxicological analysis, necessitating the development of robust and comprehensive analytical methods capable of detecting a wide range of compounds simultaneously.

This application note provides a detailed protocol for the simultaneous detection and quantification of U-47700 and a panel of other frequently co-occurring NPS in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is designed to provide the sensitivity, selectivity, and broad-spectrum applicability required by researchers, scientists, and drug development professionals in the field of toxicology.

Rationale for Methodological Choices: Why LC-MS/MS?

The detection of potent, low-concentration NPS in complex biological matrices like whole blood demands a highly sensitive and specific analytical technique. While immunoassays can be used for initial screening, they often lack the specificity to differentiate between the vast number of structurally similar NPS. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, but many NPS are not volatile or may degrade at the high temperatures required for analysis, often necessitating derivatization steps that can complicate sample preparation.[6]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for NPS analysis due to several key advantages:

  • High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity, allowing for the detection of substances at very low concentrations (sub-ng/mL levels), which is crucial for potent compounds like U-47700.[4][7][8] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring unique precursor-to-product ion transitions for each analyte.[9][10]

  • Versatility: LC-MS/MS can analyze a wide range of compounds with varying polarities and thermal stabilities without the need for derivatization.[6] This makes it ideal for screening large panels of diverse NPS.

  • Reduced Sample Preparation: Compared to GC-MS, sample preparation for LC-MS/MS can be simpler, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][11]

This protocol utilizes a protein precipitation method for its simplicity, speed, and suitability for a broad range of analytes, followed by LC-MS/MS analysis in positive electrospray ionization (ESI) mode.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the simultaneous detection of U-47700 and other NPS in whole blood.

NPS Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Add Acetonitrile & Internal Standards Centrifugation Centrifugation Protein Precipitation->Centrifugation Vortex Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Isolate Supernatant LC Separation LC Separation Supernatant Transfer->LC Separation Inject into LC-MS/MS MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification & Reporting Quantification & Reporting Data Acquisition->Quantification & Reporting

Caption: High-level workflow for NPS analysis.

Detailed Protocols

Part 1: Sample Preparation (Protein Precipitation)

This protocol is optimized for a 200 µL whole blood sample.[6][12]

Materials:

  • Whole blood sample

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., U-47700-d6, Fentanyl-d5, Diazepam-d5) in methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquoting: Pipette 200 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard working solution to the sample. The concentration of the IS should be chosen to be within the linear range of the assay.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the microcentrifuge tube. The 3:1 ratio of acetonitrile to blood is crucial for efficient protein precipitation.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Be cautious not to disturb the protein pellet.

Part 2: LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Shimadzu Nexera)

  • Tandem Mass Spectrometer (e.g., Agilent 6470, SCIEX Triple Quad™ series) with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValueRationale
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a wide range of NPS.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate a complex mixture of analytes with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to minimize matrix effects.

MS/MS Parameters:

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Most NPS, including U-47700, are basic compounds that readily form positive ions.
Gas Temperature 325°COptimized for efficient desolvation.
Gas Flow 10 L/minOptimized for efficient desolvation.
Nebulizer Pressure 20 psiOptimized for efficient nebulization.
Capillary Voltage 4000 VApplied to the ESI needle to generate ions.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions for Selected NPS:

The following table provides example MRM transitions for U-47700 and some commonly co-occurring NPS. These transitions should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
U-47700 329.1284.0172.920 / 35
N-desmethyl-U-47700315.1284.0172.920 / 35
N,N-didesmethyl-U-47700301.1172.9138.030 / 40
Fentanyl 337.2188.1105.125 / 40
Furanylfentanyl 375.2188.1105.125 / 40
Carfentanil 395.2240.1146.130 / 45
Alprazolam 309.1281.1205.120 / 30
Etizolam 343.1315.1287.120 / 30
MDMB-CHMICA 385.2258.1144.120 / 35

Metabolites of U-47700 are important targets for analysis as they can extend the detection window.[8][13]

Method Validation

A comprehensive validation of the analytical method is essential to ensure the reliability of the results. The validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[8][14]

Validation Parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Accuracy Bias within ± 15% of the nominal concentration (± 20% at LOQ)
Matrix Effect Ion suppression or enhancement should be evaluated and minimized.
Recovery Consistent and reproducible extraction efficiency.
Selectivity No significant interfering peaks from endogenous matrix components or other common drugs.

Example Validation Data:

The following table presents typical validation results for a similar multi-analyte NPS method.[3][7][8][14]

CompoundLOQ (ng/mL)Linearity Range (ng/mL)
U-47700 0.1 - 0.50.5 - 500> 0.99
Fentanyl 0.05 - 0.250.25 - 100> 0.99
Furanylfentanyl 0.1 - 0.50.5 - 100> 0.99
Alprazolam 0.5 - 1.01.0 - 250> 0.99

Data Analysis and Interpretation

Data acquisition and processing are performed using the instrument-specific software. Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibrators.

The presence of a compound is confirmed by the co-elution of the analyte and its internal standard at the expected retention time and the presence of at least two MRM transitions with a consistent ion ratio compared to a known standard.

Logical Relationships in NPS Co-occurrence

The co-occurrence of different NPS is a common finding in toxicological casework. The following diagram illustrates some of the logical relationships and common combinations observed.

NPS Co-occurrence U-47700 U-47700 Other Synthetic Opioids Other Synthetic Opioids U-47700->Other Synthetic Opioids Often found with Benzodiazepines Benzodiazepines U-47700->Benzodiazepines Co-ingestion for enhanced sedation Fentanyl Analogs Fentanyl Analogs Other Synthetic Opioids->Fentanyl Analogs Sub-class Synthetic Cannabinoids Synthetic Cannabinoids Synthetic Cannabinoids->U-47700 Polysubstance use Heroin Heroin Heroin->U-47700 Adulterant/Substitute Heroin->Fentanyl Analogs Commonly adulterated with

Caption: Common co-occurring NPS with U-47700.

Conclusion

The presented analytical method provides a robust and reliable approach for the simultaneous detection and quantification of U-47700 and other NPS in whole blood. The use of LC-MS/MS ensures the high sensitivity and specificity required for the analysis of these potent and diverse compounds. This application note and protocol serve as a comprehensive guide for researchers and scientists working in the challenging field of NPS analysis, enabling them to generate accurate and defensible data for clinical and forensic applications. The ever-evolving nature of the NPS market necessitates continuous method development and adaptation to ensure that analytical testing keeps pace with emerging threats.

References

  • Vaiano, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 7025. [Link]

  • Canadian Centre on Substance Use and Addiction. (2020). Adulterants, Contaminants and Co-occurring Substances in Drugs on the Illegal Market in Canada. [Link]

  • Vaiano, F., et al. (2023). A New Multi-Analyte LC-MS-MS Screening Method for the Detection of 120 NPSs and 49 Drugs in Hair. Journal of Analytical Toxicology, 47(1), 58-70. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 13(11-12), 1956-1969. [Link]

  • Salgueiro-González, N., et al. (2024). Identifying metabolites of new psychoactive substances using in silico prediction tools. Archives of Toxicology, 98(5), 1469-1483. [Link]

  • Gerace, E., et al. (2018). First Case in Italy of Fatal Intoxication Involving the New Opioid U-47700. Frontiers in Pharmacology, 9, 751. [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 40(9), 709-717. [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. PubMed, 40(9), 709-717. [Link]

  • Krotulski, A. J., et al. (2025). Quantification of seven novel synthetic opioids in blood using LC-MS/MS. Journal of Analytical Toxicology. [Link]

  • Krotulski, A. J., et al. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. Journal of Analytical Toxicology, 43(3), 206-214. [Link]

  • Reidy, L. J., et al. (2017). Confirmation of Carfentanil, U-47700 and Other Synthetic Opioids in a Human Performance Case by LC-MS-MS. Journal of Analytical Toxicology, 41(6), 513-519. [Link]

  • Niebel, A., et al. (2021). MRM transitions, internal standards, and retention times for all analytes. ResearchGate. [Link]

  • McIntyre, I. M., et al. (2016). A Fatality Related to the Synthetic Opioid U-47700: Postmortem Concentration Distribution. Journal of Analytical Toxicology, 40(9), 735-737. [Link]

  • Florou, D., et al. (2022). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B, 1194, 123183. [Link]

  • Vaiano, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Semantic Scholar. [Link]

  • Giorgetti, A., et al. (2024). Intoxications involving methoxyacetylfentanyl and U-47700: a study of 3 polydrug fatalities. International Journal of Legal Medicine, 138(4), 1339-1346. [Link]

  • Restek Corporation. (2025). Method Development Guide for Novel Psychoactive Substances. [Link]

  • Carlier, J., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Toxics, 11(3), 220. [Link]

  • Palamar, J. J., & Salomone, A. (2022). Molecular Insights and Clinical Outcomes of Drugs of Abuse Adulteration: New Trends and New Psychoactive Substances. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • Helfer, A. G., et al. (2019). Identifying Metabolites of Synthetic Cannabinoids. News-Medical.Net. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]

  • Lin, Y. H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 105-117. [Link]

  • Papsun, D. M., et al. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology, 41(3), 224-230. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2024). European Drug Report 2024: Trends and Developments. [Link]

  • Wagmann, L., & Maurer, H. H. (2020). How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings-A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae. Frontiers in Chemistry, 8, 649. [Link]

  • Gampfer, T. M. (2024). Innovative analytical strategies to identify new psychoactive substances and their metabolites. Vrije Universiteit Amsterdam. [Link]

  • Papsun, D. M., et al. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology, 41(3), 224-230. [Link]

  • Singh, R., et al. (2025). Unmasking Adulterants in Illicit Opioids: Toxcity Profiles, Review of Detection Methods, and Public Health. International Journal of Forensic Medical Research, 8(1). [Link]

  • Restek Corporation. (2025). Method Development Guide for Novel Psychoactive Substances. [Link]

  • O'Donnell, J., et al. (2017). Deaths Involving Fentanyl, Fentanyl Analogs, and U-47700 - 10 States, July-December 2016. MMWR. Morbidity and Mortality Weekly Report, 66(43), 1197-1202. [Link]

  • SCIEX. (2010). The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. [Link]

  • Shimadzu Scientific Instruments. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. [Link]

Sources

Method

Application Note: Untargeted Screening of U-47700 and its Metabolites in Biological Matrices using High-Resolution Mass Spectrometry

Abstract The emergence of novel psychoactive substances (NPS), such as the potent synthetic opioid U-47700, presents a significant challenge to clinical and forensic toxicology laboratories. Traditional targeted screenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The emergence of novel psychoactive substances (NPS), such as the potent synthetic opioid U-47700, presents a significant challenge to clinical and forensic toxicology laboratories. Traditional targeted screening methods, like immunoassays, often fail to detect these new analogs due to a lack of cross-reactivity.[1][2] This application note details a robust and reliable untargeted screening workflow for the identification of U-47700 and its primary metabolites in biological matrices using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The inherent capabilities of HRMS, including high mass accuracy and resolution, enable the determination of elemental compositions and the confident identification of unknown compounds without the need for specific reference standards for every potential analog.[3][4][5] We will provide a comprehensive protocol from sample preparation to data analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Novel Synthetic Opioids

U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) is a synthetic opioid of the benzamide class, originally developed in the 1970s.[6] It has re-emerged on the illicit drug market, leading to numerous intoxications and fatalities.[7][8] Its potency, which is significantly greater than morphine, poses a high risk of overdose.[7][9] The constant evolution of NPS, with manufacturers frequently altering chemical structures to evade legislation, necessitates analytical methods that are broad, adaptable, and capable of identifying previously uncharacterized compounds.[5][10]

Untargeted screening with LC-HRMS has become an indispensable tool in modern toxicology.[11][12] Unlike targeted methods that look for a predefined list of compounds, untargeted approaches acquire full-scan mass spectral data for all detectable ions in a sample.[5] This allows for retrospective data analysis, meaning that previously acquired data can be re-interrogated for newly identified threats without the need to re-run the physical sample.[5] This application note will focus on the use of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based HRMS systems for this purpose.[4][5][13]

Why High-Resolution Mass Spectrometry?

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically <5 ppm mass error).[3] This level of accuracy allows for the calculation of a unique elemental formula for the detected ion, significantly narrowing down the number of potential candidate structures.[4] Furthermore, the characteristic isotopic pattern of a molecule, particularly one containing elements like chlorine as in U-47700, provides an additional layer of confirmation.[1][2]

Analytical Workflow Overview

The untargeted screening workflow for U-47700 can be broken down into three main stages: Sample Preparation, LC-HRMS Analysis, and Data Processing and Identification. Each stage is critical for the successful and confident identification of the target compound and its metabolites.

Untargeted Screening Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Identification BiologicalMatrix Biological Matrix (Urine, Blood, Hair) Extraction Extraction (SPE or LLE) BiologicalMatrix->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation UHPLC Separation Concentration->LC_Separation HRMS_Acquisition HRMS Data Acquisition (Full Scan & dd-MS2/DIA) LC_Separation->HRMS_Acquisition FeatureDetection Feature Detection HRMS_Acquisition->FeatureDetection FormulaGeneration Elemental Formula Generation FeatureDetection->FormulaGeneration LibrarySearch Spectral Library Search (e.g., mzCloud) FormulaGeneration->LibrarySearch MetaboliteID Metabolite Identification FormulaGeneration->MetaboliteID Confirmation Confirmation LibrarySearch->Confirmation MetaboliteID->Confirmation

Caption: Overall workflow for untargeted screening of U-47700.

Detailed Protocols

Sample Preparation: Urine

Urine is a common matrix for drugs of abuse testing due to its non-invasive collection and the presence of both parent drug and metabolites. A simple "dilute-and-shoot" method can be employed, but for higher sensitivity and removal of matrix interferences, a solid-phase extraction (SPE) is recommended.

Rationale for SPE: SPE provides a cleaner extract compared to liquid-liquid extraction (LLE) or simple dilution, reducing ion suppression and improving the signal-to-noise ratio for low-concentration analytes.[14][15] A mixed-mode cation exchange polymer-based sorbent is effective for extracting opioids like U-47700.

Protocol: Solid-Phase Extraction (SPE) of Urine

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., U-47700-d5 at 100 ng/mL) and 500 µL of 100 mM ammonium acetate buffer (pH 6.0). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water. This step removes polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the cationic analytes, releasing them from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Urine SPE Protocol Start 1 mL Urine + IS Pretreat Add Buffer (pH 6) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water, Buffer) Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 20% Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-HRMS Analysis Reconstitute->Analyze

Caption: Step-by-step urine sample preparation using SPE.

LC-HRMS Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-HRMS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better peak resolution and shorter run times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)Good retention for moderately polar compounds like U-47700.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutesA typical gradient for screening a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µL
MS System Q-TOF or OrbitrapCapable of high resolution and accurate mass measurements.[4][5]
Ionization Mode Positive Electrospray (ESI+)U-47700 contains basic nitrogen atoms that are readily protonated.[6]
Acquisition Mode Full Scan with Data-Dependent MS/MS (dd-MS2) or Data-Independent Acquisition (DIA)Full scan detects all ions; dd-MS2 or DIA provides fragmentation data for identification.[11][16]
Mass Range 100 - 1000 m/zCovers the mass of U-47700, its metabolites, and many other drugs of abuse.
Resolution > 60,000 (FWHM)Sufficient to resolve isobars and enable accurate mass measurements.[17]
Collision Energy Stepped (e.g., 10, 20, 40 eV) or a spreadGenerates a range of fragments for comprehensive spectral information.

Data Processing and Compound Identification

The high-resolution full-scan data is the foundation of the untargeted workflow. The goal is to detect all relevant chemical "features" (a unique m/z at a specific retention time) and then identify them.

Data Processing Workflow

This process is typically performed using specialized software such as Compound Discoverer, XCMS, or vendor-specific platforms.[11][18][19]

Data Processing Workflow RawData LC-HRMS Raw Data (.raw, .wiff, etc.) PeakPicking Peak Picking / Feature Detection RawData->PeakPicking RT_Alignment Retention Time Alignment (Across Samples) PeakPicking->RT_Alignment Deconvolution Componentization / Deconvolution RT_Alignment->Deconvolution BlankSubtraction Background / Blank Subtraction Deconvolution->BlankSubtraction FormulaPrediction Elemental Formula Prediction (< 5 ppm mass error) BlankSubtraction->FormulaPrediction LibrarySearch MS/MS Spectral Library Search (e.g., mzCloud, NIST) FormulaPrediction->LibrarySearch MetabolitePrediction Metabolic Pathway Prediction FormulaPrediction->MetabolitePrediction FinalID Confident Identification LibrarySearch->FinalID MetabolitePrediction->FinalID

Caption: A typical data processing pipeline for untargeted screening.

Identification of U-47700 and its Metabolites

The identification of U-47700 is based on a combination of evidence:

  • Accurate Mass: The protonated molecule [M+H]⁺ of U-47700 (C₁₆H₂₂Cl₂N₂O) has a calculated exact mass of 329.1182.[3] A detected feature with a mass accuracy of < 5 ppm (ideally < 2 ppm) is the first piece of evidence.[1]

  • Isotopic Pattern: The presence of two chlorine atoms in U-47700 gives it a distinctive isotopic pattern (A, A+2, A+4 peaks). Matching the measured isotopic pattern to the theoretical pattern provides strong confirmation.[1][2]

  • Retention Time: While retention time can shift, in a validated method it should be consistent with a known reference standard.

  • MS/MS Fragmentation: The fragmentation pattern is like a fingerprint for a molecule. Comparison of the acquired MS/MS spectrum with a library spectrum or with previously published data confirms the structure.

Table 2: Key Analytes and their Mass Information

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Metabolic Reaction
U-47700 C₁₆H₂₂Cl₂N₂O328.1109329.1182-
N-desmethyl-U-47700 C₁₅H₂₀Cl₂N₂O314.0953315.1026N-demethylation
N,N-didesmethyl-U-47700 C₁₄H₁₈Cl₂N₂O300.0796301.0869N-demethylation

Note: The N-desmethyl metabolite is often found at higher concentrations in urine than the parent drug.[2][20]

Studies have shown that N-desmethyl-U-47700 is a primary metabolite, with N,N-didesmethyl-U-47700 also being identified.[7][20] The untargeted screening approach should include searching for these expected biotransformations. Software can automate this by looking for mass shifts corresponding to common metabolic reactions (e.g., demethylation: -14.01565 Da).[21]

Conclusion and Best Practices

The untargeted screening workflow using LC-HRMS is a powerful and essential technique for the detection of U-47700 and other novel psychoactive substances. Its main advantage is the ability to find what is not explicitly being searched for, providing a critical safety net in the evolving landscape of designer drugs.[10][22]

For a robust and defensible method, it is crucial to:

  • Validate the Method: The entire workflow, from sample preparation to data analysis, should be thoroughly validated according to established guidelines.[23]

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., U-47700-d5) is highly recommended to correct for matrix effects and variations in extraction efficiency.[21]

  • Maintain an Updated Spectral Library: The confidence of identification relies heavily on high-quality MS/MS library spectra. Regularly update commercial or in-house libraries with new NPS data.[11][12]

  • Confirm with Reference Standards: While untargeted screening allows for presumptive identification, definitive confirmation should always be performed by comparison with a certified reference material when available.[4]

This application note provides a comprehensive framework for laboratories to develop and implement an untargeted screening method for U-47700. By understanding the principles behind each step, researchers can adapt and optimize this workflow to meet the specific challenges of their analytical needs.

References

  • Pesce, A., et al. (2018). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. Molecules. Available at: [Link]

  • Saitman, A., et al. (2017). Identification of Novel Synthetic Opioid U-47700 through a Broad Screen Time of Flight High-Resolution Mass Spectrometry Method. American Journal of Clinical Pathology. Available at: [Link]

  • Hautefeuille, C., et al. (2019). Development of a Sensitive Untargeted Liquid Chromatography-High Resolution Mass Spectrometry Screening Devoted to Hair Analysis Through a Shared MS2 Spectra Database: A Step Toward Early Detection of New Psychoactive Substances. Drug Testing and Analysis. Available at: [Link]

  • Krotulski, A. J., et al. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis. Available at: [Link]

  • Shimadzu Asia Pacific. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Shimadzu. Available at: [Link]

  • Wu, A. H. B. (n.d.). Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. Springer Protocols. Available at: [Link]

  • Hautefeuille, C., et al. (2018). Development of a sensitive untargeted LC-HRMS screening devoted to hair analysis through a shared MS2 spectra database: a step towards early detection of new psychoactive substances. ResearchGate. Available at: [Link]

  • Wang, E. H., et al. (n.d.). Toxicology Screening of Human Blood using Quadrupole-Time of Flight (QTOF) Mass Spectrometry. Shimadzu Scientific Instruments. Available at: [Link]

  • Wu, A. H. B., & Gerona, R. (2016). High-Resolution Mass Spectrometry for Untargeted Drug Screening. Methods in Molecular Biology. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. ResearchGate. Available at: [Link]

  • Fleming, S., et al. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology. Available at: [Link]

  • Saitman, A., et al. (2017). Identification of Novel Synthetic Opioid U-47700 through a Broad Screen Time of Flight High-Resolution Mass Spectrometry Method. American Journal of Clinical Pathology. Available at: [Link]

  • Papsun, D., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences. Available at: [Link]

  • Rojek, S., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. ResearchGate. Available at: [Link]

  • Ziarrusta, H., et al. (2020). Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data. Metabolites. Available at: [Link]

  • Papsun, D., & Krotulski, A. J. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Brain Sciences. Available at: [Link]

  • van der Oost, R., et al. (2022). High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. Environmental Science & Technology. Available at: [Link]

  • Abouchedid, C., et al. (2020). Non-targeted screening for novel psychoactive substances among agitated emergency department patients. ResearchGate. Available at: [Link]

  • Lab Manager. (2026). Toxicology Applications of Mass Spectrometry. Lab Manager. Available at: [Link]

  • Rojek, S., et al. (2023). Content of U-47700 and major metabolites in tissues (n = 3/group; mean +/− SEM). ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Testing For Novel Psychoactive Substances. Agilent. Available at: [Link]

  • Ziarrusta, H., et al. (2020). Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data. Metabolites. Available at: [Link]

  • Zhang, Y., et al. (2022). High-performance liquid chromatography coupled to Orbitrap mass spectrometry for screening of common new psychoactive substances and other drugs in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Krotulski, A. J. (2020). Implementation of a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer with TraceFinder™ Software for the Identification and Quantitation of Synthetic Cannabinoids in Postmortem Forensic Investigations. Society of Forensic Toxicologists. Available at: [Link]

  • Giorgetti, A., et al. (2021). Intoxications involving methoxyacetylfentanyl and U-47700: a study of 3 polydrug fatalities. Forensic Toxicology. Available at: [Link]

  • Kronik, O. M., et al. (2025). DATA PROCESSING WORKFLOWS FOR NON-TARGET SCREENING ON LC×LC-HRMS DATA: READY TO GO? SETAC. Available at: [Link]

  • Gottardo, R., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology. Available at: [Link]

  • Rojek, S., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Toxics. Available at: [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Medical Toxicology. Available at: [Link]

  • Le, A. T., et al. (2020). A High-Throughput Ion Mobility Spectrometry–Mass Spectrometry Screening Method for Opioid Profiling. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, T., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Giorgetti, A., et al. (2019). Non-fatal Overdose with U-47700: Identification in Biological Matrices. Current Pharmaceutical Analysis. Available at: [Link]

  • Tiscione, S. A., et al. (2022). Are the (New) Synthetic Opioids U-47700, Tramadol and Their Main Metabolites Prone to Time-Dependent Postmortem Redistribution?—A Systematic Study Using an In Vivo Pig Model. Journal of Analytical Toxicology. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Medical Toxicology. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Semantic Scholar. Available at: [Link]

  • Rojek, S., et al. (2019). Quantification of U-47700 and Its Metabolites: N-Desmethyl-U-47700 and N,n-Didesmethyl-U-47700 in 12 Autopsy Blood Samples Employing SPE/LC–ESI-MS-MS. Amanote Research. Available at: [Link]

  • Fleming, S., et al. (2016). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. ResearchGate. Available at: [Link]

  • Grata, E., et al. (2023). Development and Validation of a Non-Targeted Screening Method for Most Psychoactive, Analgesic, Anaesthetic, Anti-Diabetic, Anti-Coagulant and Anti-Hypertensive Drugs in Human Whole Blood and Plasma Using High-Resolution Mass Spectrometry. Journal of Clinical Medicine. Available at: [Link]

  • Salomone, A., et al. (2020). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. CORE. Available at: [Link]

  • Salomone, A., et al. (2020). Validated parameters for the targeted screening. ResearchGate. Available at: [Link]

  • Colby, J. M. (n.d.). Targeted Opioid Screening Assay for Pain Management Using High-Resolution Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in U-47700 analysis with U-47700-d6

Welcome to the technical support resource for the analysis of U-47700. This guide is designed for researchers, forensic toxicologists, and drug development professionals to provide in-depth, field-proven insights into ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of U-47700. This guide is designed for researchers, forensic toxicologists, and drug development professionals to provide in-depth, field-proven insights into overcoming the analytical challenges associated with the quantification of U-47700, with a specific focus on mitigating matrix effects using its deuterated analog, U-47700-d6.

The emergence of novel psychoactive substances (NPS), such as the synthetic opioid U-47700, presents significant challenges for analytical laboratories.[1][2] U-47700, a potent µ-opioid receptor agonist approximately 7.5 times more potent than morphine, requires sensitive and specific detection methods for accurate quantification in complex biological matrices.[1][3][4] This guide provides a comprehensive framework for developing and troubleshooting robust LC-MS/MS methods, ensuring data of the highest quality and integrity.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like U-47700-d6 essential for the accurate quantification of U-47700?

A1: The use of a stable isotope-labeled internal standard (SIL-IS) that is co-eluting with the analyte is the most effective way to compensate for variations in the analytical process, particularly matrix effects.[5][6] U-47700-d6 is the ideal internal standard for U-47700 analysis because it is chemically identical to the analyte, differing only in the mass of some of its atoms. This near-perfect structural similarity ensures that it behaves almost identically to the native analyte during sample extraction, chromatography, and ionization in the mass spectrometer source.[7] Any signal suppression or enhancement experienced by U-47700 due to co-eluting matrix components will be mirrored by U-47700-d6.[5][8] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are normalized, leading to significantly improved accuracy and precision.[5]

Q2: What are "matrix effects" and why are they a significant concern in U-47700 analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][8][9] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate quantification.[6][10] Biological matrices like blood, plasma, and urine are incredibly complex, containing a myriad of endogenous substances such as phospholipids, salts, and proteins.[5][11] During LC-MS/MS analysis, these components can interfere with the electrospray ionization (ESI) process, competing with the analyte for charge or altering the droplet evaporation process in the ion source.[9] Given the low concentrations at which U-47700 is often found in forensic and clinical samples, even minor matrix effects can have a significant impact on the accuracy of the results, potentially leading to false negatives or inaccurate quantification.[12][13]

Q3: What are the primary metabolites of U-47700, and should I be concerned about them interfering with my analysis?

A3: The primary metabolic pathways for U-47700 are N-demethylation.[14][15] The major metabolites identified are N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[14][15][16] While these metabolites have a significantly lower affinity for the µ-opioid receptor compared to the parent compound, they can be present in biological samples, sometimes at higher concentrations than U-47700 itself, particularly in urine.[16][17] In terms of analytical interference, it is crucial to ensure your chromatographic method separates U-47700 from its metabolites to prevent any potential isobaric interference, although this is generally not an issue in MS/MS due to different fragmentation patterns. The primary concern is ensuring your method can accurately quantify the parent drug without interference, and if required, quantify the metabolites as markers of use.[16]

Troubleshooting Guide: Overcoming Matrix Effects

This section provides solutions to common problems encountered during the analysis of U-47700.

Issue 1: Poor reproducibility and accuracy, even with an internal standard.
  • Question: I'm using U-47700-d6, but my quality control samples are failing, showing high variability (%CV > 20%) and poor accuracy. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Assess the Matrix Effect: The first step is to quantify the extent of the matrix effect. The Scientific Working Group for Forensic Toxicology (SWGTOX) and other regulatory bodies provide guidelines for this assessment.[18][19] A common method is the post-extraction spike analysis.[5][19]

      • Protocol:

        • Prepare two sets of samples. Set A: Analyte (U-47700) and IS (U-47700-d6) spiked into a clean solvent.

        • Set B: Blank matrix from at least six different sources is extracted first, and then the analyte and IS are spiked into the final extract.

        • Calculate the matrix effect (ME) using the formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

        • An ME value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A value between 85-115% is often considered acceptable, but significant variation between matrix lots is also a concern.[19]

    • Optimize Sample Preparation: If significant matrix effects are observed, your sample preparation method may be insufficient. While "dilute and shoot" methods are fast, they often suffer from severe matrix effects.[12]

      • Protein Precipitation (PPT): This is a simple but often ineffective method for removing phospholipids, a major cause of ion suppression.[10][20]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. U-47700 is a basic, lipophilic compound, making it suitable for extraction into an organic solvent under basic conditions.[7][20] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize recovery and minimize co-extraction of interferences.[20]

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[20][21][22] A mixed-mode cation exchange SPE cartridge can be highly effective for extracting U-47700.

        • Workflow: Condition the cartridge, load the pre-treated sample, wash away interferences with a series of solvents (e.g., acidic buffer, methanol), and finally elute the analyte with a basic organic solvent. Studies have shown that a robust SPE procedure can reduce matrix effects to less than 5%, indicating minimal ion suppression or enhancement.[1][3]

    • Enhance Chromatographic Separation: Ensure that U-47700 is chromatographically separated from the regions of major matrix interference.

      • Visualize the Problem: Use a post-column infusion experiment to identify where ion suppression occurs in your chromatogram.

      • Adjust Gradient: Modify your LC gradient to shift the retention time of U-47700 away from the "suppression zones," which often appear at the beginning and end of the run where highly polar and non-polar matrix components elute, respectively.

  • Causality Explained: The core issue is often co-elution of matrix components with the analyte. Even a co-eluting SIL-IS cannot compensate perfectly if the matrix effect is severe and inconsistent across different sample lots. By improving sample cleanup and chromatographic separation, you reduce the source of the interference, leading to a more robust and reliable assay.

Issue 2: Inconsistent Internal Standard Response.
  • Question: The peak area of my internal standard, U-47700-d6, is highly variable across my sample batch. Why is this happening and how can I fix it?

  • Answer & Troubleshooting Steps:

    • Check for Sample-Specific Severe Matrix Effects: While U-47700-d6 should compensate for matrix effects, extreme ion suppression in a particular sample can still lead to a very low or undetectable signal. This indicates a "dirty" sample that may require re-extraction or dilution. Monitoring the IS response is a crucial quality control measure to flag problematic samples.[6]

    • Verify Pipetting and Dilution Accuracy: Inconsistent IS response can be a simple matter of inaccurate pipetting during the addition of the internal standard to the samples. Verify the calibration and precision of your pipettes. Ensure the IS stock solution is vortexed before use.

    • Assess Extraction Recovery: Poor and inconsistent extraction recovery will also manifest as a variable IS response. Your chosen sample preparation method may not be robust enough for the sample type. Re-validate your extraction procedure, focusing on consistency across different matrix lots.

  • Causality Explained: The internal standard acts as a reporter for the entire analytical process. A variable IS response is a clear indicator of a problem in either sample preparation (inconsistent recovery) or the analysis itself (severe, sample-specific matrix effects). Addressing this variability is key to ensuring the integrity of your quantitative data.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Analyte & IS Stock Solutions: Prepare stock solutions of U-47700 and U-47700-d6 in methanol at 1 mg/mL. From these, prepare working solutions at appropriate concentrations.

  • Prepare "Set A" (Neat Solution): In a clean tube, add the working solutions of U-47700 and U-47700-d6 to your final reconstitution solvent to achieve the desired concentration (e.g., a low and a high QC level).

  • Prepare "Set B" (Post-Extraction Spike):

    • Take six different lots of blank biological matrix (e.g., human plasma).

    • Process these blank samples through your entire sample preparation procedure (e.g., SPE or LLE).

    • After the final evaporation step, reconstitute the dried extracts with the same solution prepared for "Set A".

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Determine the average peak area for U-47700 in Set A and Set B.

    • Matrix Effect (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

    • Assess the coefficient of variation (%CV) of the peak areas across the six different matrix lots in Set B to evaluate the relative matrix effect. A %CV of <15% is generally desirable.[19]

Protocol 2: Solid-Phase Extraction (SPE) for U-47700 from Plasma

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of U-47700-d6 internal standard solution and 200 µL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6). Vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of deionized water.

    • Wash 2: 1 mL of an acidic wash solvent (e.g., 0.1 M acetic acid).

    • Wash 3: 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate or dichloromethane:isopropanol (80:20)).[23]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Data Presentation

Table 1: Example LC-MS/MS Parameters for U-47700 and U-47700-d6

ParameterU-47700U-47700-d6
Precursor Ion (m/z)329.1335.1
Product Ion 1 (m/z)72.178.1
Product Ion 2 (m/z)111.1111.1
Collision Energy (eV)Optimized for instrumentOptimized for instrument
PolarityPositivePositive

Table 2: Typical Validation Results for a Robust U-47700 Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ± 20%-5.2% to 8.5%
Precision (% CV)≤ 20%< 10%
Matrix Effect85% - 115%95% - 103%
Extraction RecoveryConsistent and >50%> 80%

Acceptance criteria based on common forensic toxicology guidelines.[18][24][25]

Visualizations

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, Blood) Add_IS Spike with U-47700-d6 (IS) Sample->Add_IS Extraction Extraction (SPE, LLE) Add_IS->Extraction Cleanup Wash Steps (Remove Interferences) Extraction->Cleanup Elution Elute Analyte + IS Cleanup->Elution Evap_Recon Evaporate & Reconstitute in Mobile Phase Elution->Evap_Recon Inject Inject Sample Evap_Recon->Inject Clean Extract LC_Sep Chromatographic Separation Inject->LC_Sep Ionization ESI Ionization LC_Sep->Ionization MS_Detect MS/MS Detection (MRM Mode) Ionization->MS_Detect Integration Peak Integration (Analyte & IS) MS_Detect->Integration Raw Data Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: A typical analytical workflow for U-47700 quantification.

MatrixEffect cluster_Source Mass Spec Ion Source (ESI) cluster_Interference Interference Mechanism Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion [M+H]+ Droplet->Analyte_Ion Evaporation & Ionization MS_Inlet To Mass Analyzer Analyte_Ion->MS_Inlet Signal Matrix_Mol Matrix Molecules (e.g., Phospholipids) Matrix_Mol->Droplet Co-elutes with Analyte Suppression Ion Suppression Matrix_Mol->Suppression Suppression->Analyte_Ion Reduces Ionization Efficiency

Caption: The mechanism of ion suppression in electrospray ionization.

References

  • Smith, M. L., et al. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]

  • Smith, M. L., et al. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. PubMed. Available at: [Link]

  • Elliott, S., et al. (2016). A case of U-47700 overdose with laboratory confirmation and metabolite identification. Clinical Toxicology. Available at: [Link]

  • Krotulski, A. J., et al. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis. Available at: [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences. Available at: [Link]

  • Wojcieszak, J., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. International Journal of Molecular Sciences. Available at: [Link]

  • ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71719125, U-47700. PubChem. Available at: [Link]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Available at: [Link]

  • Nicoli, R., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations. Available at: [Link]

  • Zhang, Y., et al. (2022). Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum. eScholarship. Available at: [Link]

  • Petrou, M., et al. (2023). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B. Available at: [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2021). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A. Available at: [Link]

  • Nordmeier, A., et al. (2022). Are the N‐demethylated metabolites of U‐47700 more active than their parent compound? In vitro μ‐opioid receptor activation. Drug Testing and Analysis. Available at: [Link]

  • Smith, M. L., et al. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology. Available at: [Link]

  • Wikipedia. U-47700. Wikipedia. Available at: [Link]

  • Caravati, S. (2020). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS. I.R.I.S. UniTO. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Nicoli, R., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]

  • Bansal, S. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available at: [Link]

  • Patel, D. N., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Castro, A. L., et al. (2025). Dried Matrix Spots for the Determination of Opiates and Opioids: Methodological Advances and Applications. Molecules. Available at: [Link]

  • Selvan, R. S., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • Restek Corporation. (n.d.). Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Restek. Available at: [Link]

  • Fischer, G. (2025). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Krotulski, A. J., et al. (2021). Naphthyl-U-47700. The Center for Forensic Science Research & Education. Available at: [Link]

  • Rojek, S., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. Journal of Analytical Toxicology. Available at: [Link]

  • Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]

  • Office of the Chief Medical Examiner, City of New York. (n.d.). Method Validation Criteria. NYC.gov. Available at: [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. SOFT 2016. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in the LC-MS/MS Analysis of U-47700

Welcome to the technical support center for the LC-MS/MS analysis of the novel synthetic opioid, U-47700. This guide is designed for researchers, forensic toxicologists, and drug development professionals to address a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of the novel synthetic opioid, U-47700. This guide is designed for researchers, forensic toxicologists, and drug development professionals to address a critical challenge in quantitative bioanalysis: ion suppression. As a potent µ-opioid receptor agonist, accurate detection of U-47700 at low concentrations in complex biological matrices is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop robust, sensitive, and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for U-47700 analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as U-47700, is reduced by co-eluting components from the sample matrix (e.g., blood, urine, oral fluid).[5][6][7] In electrospray ionization (ESI), the most common source for this type of analysis, a finite number of charges are available at the droplet surface. When matrix components like phospholipids, salts, or detergents co-elute with U-47700, they compete for these charges, leading to a decreased signal intensity for the analyte.[6][8] This can severely compromise assay sensitivity, accuracy, and precision, potentially leading to false-negative results or inaccurate quantification.[9]

Q2: What are the most common sources of ion suppression in biological samples?

A2: The primary culprits are endogenous matrix components that are often present at much higher concentrations than the analyte. These include:

  • Phospholipids: Abundant in plasma and blood, they are notoriously problematic and often elute in the middle of typical reversed-phase chromatographic gradients.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) can build up in the ion source and interfere with the ionization process.[5]

  • Urea and other small molecules: Highly concentrated in urine samples.

  • Proteins: While largely removed during initial sample preparation, residual proteins can still contribute to matrix effects.

Q3: Is a "Dilute-and-Shoot" method suitable for U-47700 analysis?

A3: While simple and fast, a "dilute-and-shoot" approach is often not ideal for achieving the lowest limits of detection for U-47700 due to significant ion suppression.[10] Diluting the sample reduces the concentration of matrix components, but it also proportionally reduces the analyte concentration.[7] For trace-level analysis in complex matrices like blood or oral fluid, a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), is highly recommended to remove interfering components and concentrate the analyte.[10][11][12]

Q4: How can I quantitatively assess the degree of ion suppression in my method?

A4: The most common method is the post-extraction spike analysis . This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same amount of analyte in a clean solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[13] A validated method for U-47700 and its metabolites in plasma reported matrix effects of less than 5%, indicating minimal ion suppression was achieved after an optimized SPE procedure.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Problem: Low or no signal for U-47700, especially at low concentrations.

  • Possible Cause 1: Co-elution with a region of strong ion suppression.

    • How to Diagnose: Perform a post-column infusion experiment. Infuse a constant stream of a U-47700 standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A significant dip in the U-47700 signal at a specific retention time indicates a region of ion suppression.[7]

    • Solutions:

      • Optimize Chromatography: The goal is to separate the U-47700 peak from the suppression zone.

        • Adjust Gradient: Modify the gradient slope to improve resolution. A shallower gradient can often separate the analyte from interfering compounds.[13][15]

        • Change Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase, which can offer alternative retention mechanisms.[16]

        • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides much sharper peaks and greater resolving power, which can effectively separate analytes from matrix interferences.[15]

      • Improve Sample Preparation: A cleaner sample is the most effective way to combat ion suppression.

        • Implement Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples.[6] A mixed-mode cation exchange SPE protocol is often successful for basic compounds like U-47700.[10][17] (See Detailed Protocol below).

        • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique.[18]

  • Possible Cause 2: Suboptimal Ion Source Parameters.

    • How to Diagnose: The signal is consistently low even when infusing a clean standard.

    • Solutions:

      • Systematic Optimization: Infuse a solution of U-47700 (e.g., 50-100 ng/mL in 50:50 methanol:water with 0.1% formic acid) and systematically optimize key ESI source parameters, including:

        • Capillary Voltage

        • Source Temperature

        • Nebulizer Gas Pressure

        • Drying Gas Flow Rate

Problem: Poor reproducibility and high %CV in QC samples.

  • Possible Cause: Sample-to-sample variability in matrix composition.

    • How to Diagnose: You observe acceptable results for calibrators prepared in a clean solvent but high variability in QC samples prepared in the biological matrix.

    • Solutions:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting ion suppression.[5][7] A SIL-IS (e.g., U-47700-d6) will have nearly identical chemical properties and retention time to the unlabeled analyte.[19] It will therefore experience the same degree of ion suppression in each individual sample, allowing for an accurate and precise analyte/IS ratio.

      • Matrix-Matched Calibrators: Prepare all calibration standards and QCs in the same blank biological matrix as the unknown samples.[13] This helps to normalize the effect of ion suppression across the entire analytical batch, though it does not correct for variability between individual unknown samples.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing and minimizing ion suppression.

IonSuppression_Troubleshooting Troubleshooting Ion Suppression for U-47700 Analysis start Start: Low Signal or High Variability check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS (e.g., U-47700-d6) check_is->use_is No assess_suppression Assess Ion Suppression: Post-Column Infusion or Post-Extraction Spike check_is->assess_suppression Yes use_is->assess_suppression suppression_present Significant Suppression Detected? assess_suppression->suppression_present improve_prep Improve Sample Prep: - Implement SPE/LLE - Optimize Wash/Elution suppression_present->improve_prep Yes optimize_source Optimize MS Source Parameters suppression_present->optimize_source No optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Column - Use UPLC/UHPLC re_evaluate Re-evaluate Method Performance optimize_chrom->re_evaluate improve_prep->optimize_chrom re_evaluate->suppression_present method_ok Method Acceptable re_evaluate->method_ok Suppression Mitigated optimize_source->method_ok

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of U-47700

A Guide for Analytical Scientists Welcome to the technical support center for the analysis of novel synthetic opioids (NSOs). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Analytical Scientists

Welcome to the technical support center for the analysis of novel synthetic opioids (NSOs). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of separating U-47700 and its isomers. The emergence of structurally similar NSOs, including positional and stereoisomers, presents a significant analytical challenge, demanding robust and highly selective chromatographic methods.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in chromatographic theory and practice.

Frequently Asked Questions (FAQs): General Concepts

Q1: Why is the chromatographic resolution of U-47700 and its isomers so critical?

The chromatographic separation of U-47700 from its isomers is paramount for three key reasons:

  • Bioactivity and Potency: The pharmacological activity of U-47700 is stereospecific. Only the trans isomers display significant opioid activity, with the (1R,2R) enantiomer showing the greatest affinity for the µ-opioid receptor.[4][5] Co-elution of the highly potent (1R,2R) isomer with less active or inactive isomers would lead to inaccurate quantification and a flawed assessment of toxicological or pharmacological effects.

  • Unambiguous Identification: Many isomers of U-47700 are isobaric, meaning they have the same molecular weight and will produce the same precursor ion in mass spectrometry (MS).[4][5] Without chromatographic separation, MS alone cannot differentiate between them. This is critical in forensic toxicology, where precise identification is necessary to comply with legal standards.

  • Metabolite Identification: U-47700 shares metabolites with its analogs. For instance, the metabolite N-desethyl-U-49900 is an isomer of U-47700.[4][5] Proper separation is essential to distinguish between the use of the parent drug and the presence of a metabolite from a different, yet structurally related, compound.

Q2: What are the primary types of isomers I should be concerned with for U-47700?

You will encounter two main categories of isomers:

  • Structural Isomers: These compounds have the same molecular formula but different atomic connectivity. An example is the analytical challenge of separating U-47700 from N-desethyl-U-49900.[5] Other structural analogs may also be present as impurities or co-formulated substances.

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms. For U-47700, this includes:

    • Diastereomers: The cis and trans isomers of the 1,2-diaminocyclohexane ring. The trans configuration is associated with opioid activity.[4]

    • Enantiomers: The non-superimposable mirror images of the trans isomer: (1R,2R) and (1S,2S). The (1R,2R) enantiomer is the more potent µ-opioid agonist.[4][5]

Troubleshooting Guide: Achiral Separations (LC-MS)

This section focuses on resolving U-47700, its metabolites (e.g., N-desmethyl-U-47700, N,N-didesmethyl-U-47700), and structural isomers using standard reversed-phase liquid chromatography (RPLC).[6][7]

Q3: My peaks for U-47700 and a potential structural isomer are co-eluting on a C18 column. What should I do first?

Co-elution on a standard C18 column indicates that the analytes have very similar hydrophobicity. The first and most direct approach is to modify the mobile phase to alter selectivity.

Step-by-Step Protocol: Mobile Phase Optimization

  • Assess Your Current Method: Note your current organic solvent (acetonitrile or methanol), pH, and gradient profile. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[8]

  • Change the Organic Solvent: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities. Acetonitrile is a stronger π-acceptor, while methanol is a stronger proton donor. This change in interaction with the analyte and stationary phase can often induce the necessary shift in retention time.

  • Modify the Gradient: If a solvent switch is insufficient, make your gradient shallower. A slower increase in the percentage of organic solvent over a longer time will provide more opportunity for the column to resolve closely eluting compounds.

  • Adjust the pH: U-47700 has a basic dimethylamino group. Operating at a low pH (e.g., 2.5-3.5 with formic acid) ensures this group is protonated, providing sharp peaks and stable retention. However, subtle changes in pH can alter the charge state of interfering compounds, potentially shifting them away from the U-47700 peak.

Troubleshooting Workflow for Co-elution

G cluster_success start Co-elution Observed solvent Switch Organic Solvent (ACN <-> MeOH) start->solvent gradient Decrease Gradient Slope (Make it shallower) solvent->gradient Still co-eluting? end Resolution Achieved solvent->end Resolved? column Change Stationary Phase (e.g., C18 to PFP or Biphenyl) gradient->column Still co-eluting? gradient->end Resolved? temp Adjust Column Temperature (Try 5-10°C lower or higher) column->temp Minor improvement needed? column->end Resolved? temp->end Resolved?

Caption: A decision tree for resolving co-eluting peaks.

Q4: I've tried optimizing the mobile phase, but resolution is still poor. What is the next step?

If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. The goal is to introduce different separation mechanisms beyond simple hydrophobicity.

Recommended Stationary Phases:

Stationary PhasePrimary Interaction MechanismBest For Resolving...
C18 (Standard) HydrophobicGeneral purpose; good starting point.
Pentafluorophenyl (PFP) Aromatic, π-π, dipole-dipole, shape selectivityPositional isomers, halogenated compounds like U-47700.[9]
Biphenyl Hydrophobic, π-π interactionsAromatic compounds, providing unique selectivity compared to C18.
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingAnalytes with polar functional groups, can improve peak shape for basic compounds.

Expert Tip: A PFP column is often an excellent choice for novel synthetic opioids and their analogs. The multiple interaction modes of a PFP phase can effectively differentiate between isomers that differ only slightly in their structure or the position of a substituent.

Q5: My U-47700 peak is tailing significantly. How can I improve the peak shape?

Peak tailing for basic compounds like U-47700 on silica-based columns is typically caused by secondary interactions with acidic silanol groups on the stationary phase surface.

Solutions for Peak Tailing:

  • Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). This protonates the basic amine on U-47700, which reduces its interaction with negatively charged silanols.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are often end-capped to minimize these secondary interactions.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this is less common in MS applications as it can cause ion suppression.

  • Consider an EPG Column: An embedded polar group column can shield the silanols, leading to improved peak shape for basic analytes.

Troubleshooting Guide: Chiral Separations

Achieving enantiomeric separation is crucial for accurately quantifying the potent (1R,2R)-U-47700 isomer. This requires specialized chiral chromatography techniques.

Q6: How can I separate the enantiomers of U-47700?

Direct separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

The Principle of Chiral Chromatography: Enantiomers have identical physical properties in an achiral environment.[10][11][12] A CSP creates a chiral environment within the column. One enantiomer will interact more strongly with the CSP than the other, causing it to be retained longer and thus enabling separation.

Chiral Separation Mechanism

G cluster_racemate Racemic Mixture cluster_column Chiral Column (CSP) cluster_elution Separated Enantiomers R R p1 S S p2 p1->p2 p3 p2->p3 p4 p3->p4 R_out R p4->R_out t_R1 S_out S p4->S_out t_R2

Caption: Enantiomers co-injected onto a chiral column are separated based on differential interactions.

Experimental Protocol: Chiral Method Development

  • Select a Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point. Columns like Chiralpak® IA, IB, IC, etc., are widely used.

  • Choose the Elution Mode:

    • Normal Phase: This is often the most successful mode for chiral separations.

      • Mobile Phase: Typically consists of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).

      • Starting Conditions: Begin with a 90:10 hexane:isopropanol mixture and adjust the ratio to optimize resolution. Adding a small amount of an amine additive (e.g., 0.1% diethylamine) can be essential for improving the peak shape of basic compounds like U-47700.

    • Reversed Phase:

      • Mobile Phase: Acetonitrile or methanol with water/buffer.

      • Utility: Can be directly compatible with MS, avoiding the need to switch from aqueous sample preparation solvents.

  • Optimize Flow Rate and Temperature: Start with a standard flow rate (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column). Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the CSP, improving resolution.

Q7: I don't have access to chiral columns. Is there an alternative method?

Yes, an alternative is indirect chiral resolution . This involves chemically converting the enantiomers into diastereomers using a chiral derivatizing agent.

Workflow for Indirect Resolution:

  • Reaction: React your racemic sample of U-47700 with a single, pure enantiomer of a chiral derivatizing agent. This creates a mixture of diastereomers.

  • Separation: Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[10][11]

  • Detection: The diastereomers can then be detected by MS.

Considerations: This method is more complex and labor-intensive than direct chiral chromatography. It requires reaction optimization, potential post-reaction cleanup, and verification that the reaction does not alter other parts of the molecule. It is generally used when direct chiral methods are not feasible.

References

  • Elliott, S., et al. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology. [Link]

  • Pichini, S., et al. (2019). Postmortem Toxicology of New Synthetic Opioids. Frontiers in Pharmacology. [Link]

  • Palmquist, K.B., et al. (2023). Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. The Center for Forensic Science Research & Education. [Link]

  • McIntyre, I.M., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology. [Link]

  • Krotulski, A.J., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. [Link]

  • Wiergowski, M., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. MDPI. [Link]

  • Rossi, S. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS. I.R.I.S.. [Link]

  • Al-khassawneh, M., et al. (2016). Identification of Novel Synthetic Opioid U-47700 through a Broad Screen Time of Flight High-Resolution Mass Spectrometry Meth. Clinical Chemistry. [Link]

  • Krotulski, A.J. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]

  • Gicquel, T., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry targeted screening of 16 fentanyl analogs and U-47700 in hair: Application to 137 authentic samples. Drug Testing and Analysis. [Link]

  • Dias da Silva, D., et al. (2019). Novel synthetic opioids - toxicological aspects and analysis. Forensic Sciences Research. [Link]

  • Valiveti, S., et al. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology. [Link]

  • Mallette, J.R., et al. (2021). Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. ChemRxiv. [Link]

  • Dziadosz, M., et al. (2019). A Fatality Related to the Synthetic Opioid U-47700: Postmortem Concentration Distribution. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). U-47700. PubChem. [Link]

  • Mallette, J.R., et al. (2021). Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Forensic Sciences. [Link]

  • Wikipedia. (n.d.). U-47700. [Link]

  • Jones, M., et al. (2018). U-47700: A Not So New Opioid. Journal of Analytical Toxicology. [Link]

  • Giorgetti, A., et al. (2024). Intoxications involving methoxyacetylfentanyl and U-47700: a study of 3 polydrug fatalities. International Journal of Legal Medicine. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. UNODC. [Link]

  • Zuba, D., et al. (2024). The UHPLC-MS/MS method for the determination of 26 synthetic benzimidazole opioids (nitazene analogs) with isomers separation. ResearchGate. [Link]

  • Rojek, S., et al. (2019). N-desmethyl-U-47700 and N,N-didesmethyl-U-47700: the first report on the quantification of U-47700 metabolites in authentic human blood samples. Forensic Toxicology. [Link]

  • Reyes Monroy, K.A., et al. (2024). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). ACS Publications. [Link]

  • Restek Corporation. (n.d.). Method Development Guide for Novel Psychoactive Substances. Restek Resource Hub. [Link]

  • Elliott, S., et al. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. Semantic Scholar. [Link]

  • Elliott, S., et al. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology. [Link]

  • Hines, K.M., et al. (2020). Complementary Separation of Novel Synthetic Opioids. Journal of the American Society for Mass Spectrometry. [Link]

  • Krotulski, A.J., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. PMC. [Link]

  • The Center for Forensic Science Research & Education. (2020). N-Ethyl-U-47700. [Link]

  • Richeval, C., et al. (2017). Non-fatal Overdose with U-47700: Identification in Biological Matrices. Current Pharmaceutical Analysis. [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. MCAT Content. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • SWGDRUG.org. (2019). U-47700 hydrochloride Monograph. [Link]

  • Nguyen, L.A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]

  • Khan Academy. (n.d.). Chiral vs achiral. Stereochemistry. [Link]

Sources

Optimization

addressing adsorptive losses of U-47700 during sample preparation

Technical Support Center: Troubleshooting Adsorptive Losses of U-47700 in LC-MS/MS Workflows Welcome to the Technical Support Center for the quantification of the synthetic opioid U-47700 (3,4-dichloro-N-[2-(dimethylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Adsorptive Losses of U-47700 in LC-MS/MS Workflows

Welcome to the Technical Support Center for the quantification of the synthetic opioid U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide). As a highly potent and lipophilic molecule, U-47700 presents significant analytical challenges during sample preparation. At trace concentrations (pg/mL to low ng/mL), users frequently encounter severe adsorptive losses (non-specific binding) to laboratory consumables.

This guide provides evidence-based troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust recovery, analytical integrity, and quantitative accuracy in your LC-MS/MS workflows.

Adsorption Mechanisms & Mitigation Pathways

Mechanisms of U-47700 non-specific binding and targeted mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why does U-47700 exhibit such severe non-specific binding (NSB) during sample preparation? A1: The adsorptive loss of U-47700 is dictated by its physicochemical structure. It is a highly lipophilic molecule containing a basic tertiary amine. In aqueous biological matrices (like urine or diluted blood), the basic amine becomes protonated. This cationic state interacts electrostatically with negatively charged active silanol groups (SiO⁻) on standard borosilicate glass surfaces. Conversely, its lipophilic dichlorophenyl and cyclohexyl rings drive strong hydrophobic interactions with the uncharged polymer chains of standard polypropylene plastics. This dual-affinity means U-47700 can be rapidly lost to container walls before the extraction process even begins.

Q2: Should I use glass or plastic consumables for U-47700 storage and extraction? A2: Neither standard glass nor standard plastic is ideal without matrix modification. If you must use standard consumables, silanized glass or low-bind (surface-treated) polypropylene is strictly required. However, the most robust approach is to modify the sample matrix itself. Adding an organic modifier (e.g., 5–10% acetonitrile) disrupts hydrophobic interactions with plastics, while adding a weak acid (e.g., 0.1% formic acid) neutralizes silanol groups on glass and keeps the analyte protonated and soluble. Research demonstrates that the addition of organic modifiers, such as trioctylamine or simple alcohols, significantly mitigates non-specific binding to polymeric extraction materials[1].

Q3: How do I ensure my internal standard (IS) corrects for any unavoidable losses? A3: The timing and solvent composition of your IS addition are critical for a self-validating system. You must use a matched isotopically labeled standard, such as U-47700-d6 , added at the very first step of sample handling[2]. The IS should be prepared in a solvent containing at least 50% organic content (e.g., methanol) to act as a localized carrier, preventing the IS itself from instantly binding to the pipette tip or the tube wall upon introduction.

Q4: My Solid Phase Extraction (SPE) recoveries are still low (<50%). Could the SPE sorbent itself be causing adsorptive losses? A4: Yes. While mixed-mode cation exchange (MCX) or reversed-phase C18 sorbents are standard for opioids, over-specifying the sorbent bed mass can be highly detrimental. Studies have shown that increased sorbent amounts within SPE cartridges lead to an increase in the non-specific binding of the target analytes and matrix components, paradoxically reducing the recovery of synthetic opioids[3]. Scale down the sorbent bed mass (e.g., use 30 mg instead of 100 mg) and ensure your elution solvent is strong enough. An elution mixture of ethyl acetate/acetonitrile/ammonium hydroxide (78:20:2) has been proven highly effective for completely desorbing U-47700 from mixed-mode sorbents[4].

Quantitative Data: Impact of Mitigation Strategies

To highlight the causality of experimental choices, the following table summarizes the expected recovery percentages of U-47700 (spiked at 10 ng/mL in an aqueous matrix) under various handling conditions. Matrix effects and extraction efficiencies are highly dependent on these parameters, with optimized conditions yielding recoveries well above 90%[5].

Container MaterialMatrix ModificationPrimary Loss MechanismExpected Recovery (%)
Standard GlassNone (Aqueous pH 7)Electrostatic (Silanol binding)30 - 45%
Standard PolypropyleneNone (Aqueous pH 7)Hydrophobic interaction40 - 55%
Standard Polypropylene0.1% Formic AcidHydrophobic interaction50 - 65%
Low-Bind PolypropyleneNone (Aqueous pH 7)Mild Hydrophobic75 - 85%
Low-Bind Polypropylene 5% Acetonitrile + 0.1% FA Minimized 92 - 98%

Self-Validating Experimental Protocol: Optimized SPE for U-47700

This protocol is designed as a self-validating system. By incorporating organic disruption early and utilizing a precisely tuned elution solvent, it ensures that any loss is immediately identifiable and correctable via the U-47700-d6 internal standard response.

Materials Required:

  • Low-bind polypropylene microcentrifuge tubes.

  • Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange or C18, e.g., 30 mg/1 mL)[5].

  • Internal Standard: U-47700-d6 (10 µg/mL in Methanol)[2].

  • Elution Solvent: Ethyl acetate / Acetonitrile / Ammonium hydroxide (25%) in a 78:20:2 (v/v/v) ratio[4].

Step-by-Step Methodology:

  • Sample Aliquoting & Matrix Disruption: Transfer 500 µL of the biological sample (blood/urine/homogenate) into a low-bind polypropylene tube. Immediately add 50 µL of Acetonitrile containing 0.1% Formic Acid to disrupt protein binding and prevent adsorption to the tube walls.

  • Internal Standard Addition: Add 10 µL of U-47700-d6 working solution[2]. Vortex vigorously for 30 seconds to ensure complete equilibration between the endogenous analyte and the IS.

  • Pre-treatment: Dilute the sample with 500 µL of 0.01 M carbonate buffer (pH 9.3) to neutralize the basic amine for optimal reversed-phase/mixed-mode SPE retention[5]. Centrifuge at 4400 x g for 7.5 minutes to pellet any precipitated proteins[5].

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water. Crucial: Do not let the sorbent bed dry out to maintain active phase interaction.

  • Sample Loading: Load the supernatant onto the SPE cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 2% Formic Acid in aqueous solution, and finally 1 mL of Methanol to remove hydrophilic and hydrophobic interferences. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute U-47700 and its metabolites using 2 mL of the targeted elution solvent (Ethyl acetate/Acetonitrile/Ammonium hydroxide, 78:20:2)[4]. Mechanistic Note: The ammonium hydroxide neutralizes the charge on the analyte, breaking the ionic bond with the sorbent, while the ethyl acetate/acetonitrile mixture prevents re-adsorption to the plastic manifold.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 40–50 μL of initial mobile phase (e.g., Acetonitrile/Water mixture)[2]. Inject 5–10 µL into the LC-MS/MS system.

Optimized sample preparation workflow minimizing U-47700 adsorptive losses.

References

  • Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application - MDPI. Available at: [Link]

  • Analytical approaches in fatal intoxication cases involving new synthetic opioids - IRIS-AperTO. Available at: [Link]

  • Comprehensive assessment of U-47700 and its metabolites in autopsy blood samples - SciSpace. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - ResearchGate. Available at:[Link]

  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC-HRMS - I.R.I.S. Available at:[Link]

Sources

Troubleshooting

stability of U-47700 and U-47700-d6 in biological samples under different storage conditions

Welcome to the Technical Support Center for the analysis of the novel synthetic opioid (NSO) U-47700 and its deuterated internal standard, U-47700-d6. This resource is designed for toxicologists, analytical chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of the novel synthetic opioid (NSO) U-47700 and its deuterated internal standard, U-47700-d6. This resource is designed for toxicologists, analytical chemists, and drug development professionals who require robust, field-proven methodologies for quantifying these analytes in biological matrices.

Below, you will find troubleshooting guides, empirical stability data, and self-validating protocols engineered to ensure absolute scientific integrity during your LC-MS/MS workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: We are experiencing inconsistent quantification of U-47700 in whole blood samples stored over several months. What are the optimal storage conditions to prevent analyte loss? A: U-47700 exhibits robust stability in biological matrices under controlled conditions, but prolonged exposure to elevated temperatures accelerates degradation. For short-term storage (up to 14 days), whole blood can be kept at 4°C without significant analyte loss[1]. However, for long-term storage, samples must be frozen. A comprehensive 36-week stability study demonstrated that while U-47700 remains stable at -20°C, it exhibits significant instability (exceeding 20% loss) when stored at room temperature for 252 days[2]. Interestingly, in postmortem casework, U-47700 has shown remarkable resilience, remaining stable in blood and urine refrigerated at +4°C for up to 775 days[3]. To guarantee forensic integrity, immediate freezing at -20°C or -80°C is the gold standard.

Q2: Does freeze-thaw cycling or autosampler residence time induce degradation of U-47700 in urine samples? A: No. U-47700 is highly stable in urine under routine laboratory handling conditions. Validation studies evaluating human urine fortified at 12.5 ng/mL confirmed that U-47700 remains stable (within ±20% of the target concentration) after three complete freeze-thaw cycles[4]. Furthermore, processed extracts waiting in an autosampler at 6°C are stable for at least 72 hours, and raw urine left at room temperature (21–27°C) is stable for up to 16 hours[4].

Q3: Why is it critical to use the deuterated internal standard U-47700-d6, and does it degrade at a different rate than the native analyte? A: U-47700-d6 is a stable-isotope-labeled internal standard (SIL-IS) that shares the exact physicochemical properties, extraction recovery, and ionization efficiency as native U-47700[5]. Because the deuterium atoms are located on stable functional groups, U-47700-d6 degrades at an identical rate to the native drug[6]. Adding U-47700-d6 at the very beginning of the sample preparation workflow creates a self-validating system: it perfectly compensates for both matrix effects (ion suppression/enhancement in the MS source) and physical losses during extraction, ensuring that any calculated concentration reflects the true physiological state of the sample.

Part 2: Quantitative Stability Data

To facilitate rapid assay design, the empirical stability data for U-47700 across various biological matrices and storage conditions is summarized below.

MatrixStorage ConditionDurationConcentration TestedStability StatusReference
Whole Blood+4°C10 Days5 ng/mL & 80 ng/mLStable (<20% loss)[7]
Whole Blood-20°C36 Weeks0.75 ng/mL & 80 ng/mLStable[1]
Whole BloodRoom Temp (20°C)252 Days80 ng/mLUnstable (>20% loss)[2]
UrineFreeze-Thaw (x3)N/A12.5 ng/mLStable[4]
UrineAutosampler (6°C)72 Hours12.5 ng/mLStable[4]
Postmortem Blood+4°C775 DaysCasework levelsStable[3]

Part 3: Validated Experimental Protocols

Liquid-Liquid Extraction (LLE) of U-47700 from Biological Matrices

This protocol is engineered as a self-validating system to maximize recovery while preventing analyte degradation.

Step 1: Aliquot & Internal Standard Addition

  • Action: Transfer 500 µL of the biological sample (blood or urine) into a clean borosilicate glass tube. Immediately add 50 µL of U-47700-d6 working internal standard (e.g., 100 ng/mL). Vortex briefly.

  • Causality & Validation: Adding the SIL-IS before any manipulation ensures that subsequent physical losses or degradation affect the native drug and the IS equally. Always include a T0 (zero-hour) matrix-matched Quality Control (QC) sample to establish a baseline recovery metric independent of storage degradation.

Step 2: Matrix Alkalinization

  • Action: Add 500 µL of 0.1 M Sodium Borate buffer (pH 9.0) to the sample. Vortex for 10 seconds.

  • Causality: U-47700 is a basic drug (tertiary amine). Adjusting the matrix to pH 9.0 suppresses the ionization of the nitrogen atom, converting the molecule into its lipophilic free-base form. This is an absolute requirement for efficient partitioning into the organic solvent[3].

Step 3: Organic Partitioning

  • Action: Add 2.0 mL of an organic solvent mixture (e.g., Ethyl Acetate or Hexane:Ethyl Acetate 50:50 v/v). Mix on a multi-tube vortexer for 10 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Causality: The non-polar organic layer selectively extracts the free-base U-47700 while leaving polar matrix interferences (proteins, salts) in the aqueous layer, thereby reducing ion suppression during LC-MS/MS analysis.

Step 4: Controlled Evaporation & Reconstitution

  • Action: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at a maximum temperature of 35°C. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 5 mM ammonium acetate / 0.01% formic acid in methanol)[4].

  • Causality: Strict temperature control (≤35°C) during evaporation prevents the thermal degradation and volatilization of the analyte, preserving the structural integrity of both U-47700 and U-47700-d6.

Part 4: Analytical Workflow Visualization

Workflow Sample Biological Sample (Blood/Urine) Spike Add U-47700-d6 (IS) Compensates for Matrix Effects Sample->Spike Immediate Buffer Alkalinization (pH 9.0) Converts to Free Base Spike->Buffer Mix LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Partitioning Evap Nitrogen Evaporation (Max 35°C to prevent loss) LLE->Evap Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Reconstitution

Figure 1: Optimized LC-MS/MS workflow for U-47700 extraction and stability preservation.

References

  • Nowak, K., Szpot, P., & Zawadzki, M. (2021). Fatal intoxication with U-47700 in combination with other NPS (N-ethylhexedrone, adinazolam, 4-CIC, 4-CMC) confirmed by identification and quantification in autopsy specimens and evidences. Forensic Toxicology.
  • Lowry, J., Truver, M.T., Swortwood, M.J. (2019). Long-Term Stability of Novel Synthetic Opioids in Blood. Forensic Toxicology.
  • Krotulski, A.J., et al. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology.
  • Prekupec, M. P., Mansky, P. A., & Baumann, M. H. (2017). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market.
  • Mohr, A.L.A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology.
  • Cayman Chemical. (n.d.).
  • City University of New York (CUNY). (2023). Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using Liquid Chromatography Tandem Mass Spectrometry. CUNY Academic Works.

Sources

Optimization

method optimization for low-level detection of U-47700 in plasma

Welcome to the Technical Support Center for Analytical Toxicology. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the low-level quantification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Toxicology. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the low-level quantification of U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) in human plasma.

U-47700 is a highly potent, non-fentanyl synthetic opioid (approximately 7.5 times more potent than morphine). Because of its high potency, toxic and fatal concentrations in blood or plasma can be exceptionally low, necessitating highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies capable of sub-nanogram per milliliter (ng/mL) detection [1].

Below, you will find mechanistic troubleshooting guides, quantitative reference data, and a validated step-by-step protocol to ensure your assay is robust, sensitive, and reproducible.

I. System & Workflow Architecture

G A 1. Plasma Sample (100 µL) + Deuterated Internal Standard B 2. Protein Precipitation (Acetonitrile, Centrifugation) A->B C 3. Solid Phase Extraction (SPE) Polymeric Reversed-Phase Cartridge B->C D 4. Targeted Elution & Concentration (Evaporate & Reconstitute) C->D E 5. Chromatographic Separation (Sub-2 µm C18 Column, Isomer Resolution) D->E F 6. MS/MS Detection (Positive ESI, MRM Mode) E->F G 7. Data Analysis (Quantification: 0.1 - 100 ng/mL) F->G

Workflow for low-level detection of U-47700 in plasma using SPE and LC-MS/MS.

II. Troubleshooting Guides & FAQs

Q1: We are experiencing significant ion suppression (matrix effects >20%) when analyzing U-47700 in human plasma. How can we mitigate this to achieve the <5% target? The Causality: Ion suppression in electrospray ionization (ESI) is primarily caused by endogenous plasma phospholipids competing with the target analyte for charge during droplet desolvation. Simple protein precipitation (PPT) fails to remove these lipids, leading to signal quenching and false negatives at low concentrations. The Solution: Transition from PPT to a validated Solid Phase Extraction (SPE) protocol. Utilizing a polymeric reversed-phase cartridge (e.g., Oasis HLB or Strata-X) allows for aggressive wash steps. Incorporating a 5% methanol wash removes salts and polar interferences, while a targeted elution (e.g., 5% NH4​OH in Methanol) ensures strongly bound phospholipids remain trapped on the column. This self-validating extraction system has been proven to reduce matrix effects to <5% while maintaining extraction recoveries >79% for U-47700 and its metabolites [1].

MatrixEffects M Endogenous Plasma Phospholipids I Ion Suppression in ESI Source M->I S Decreased U-47700 Signal (False Negatives) I->S W Optimized SPE Wash (5% MeOH in H2O) W->M Removes Lipids R Signal Recovery (Matrix Effect <5%) W->R C Chromatographic Shift (Gradient Adjustment) C->I Bypasses Co-elution C->R

Mechanisms of ion suppression by plasma lipids and targeted mitigation strategies.

Q2: Our Limit of Detection (LOD) is stuck at 1.0 ng/mL, but we need to reach sub-nanogram levels (0.05 ng/mL) for pharmacokinetic profiling. What parameters should be adjusted? The Causality: U-47700 is a basic, lipophilic amine. Poor sensitivity usually stems from suboptimal ionization efficiency in the MS source or poor fragmentation kinetics. The Solution:

  • Mobile Phase Additives: Ensure the aqueous mobile phase contains 0.1% formic acid or 10 mM ammonium acetate (pH ~2.6) to drive the equilibrium toward the protonated precursor ion ( [M+H]+ ) in positive ESI mode[2].

  • Sample Concentration: Start with 100 µL of plasma, extract via SPE, evaporate the eluate completely under nitrogen, and reconstitute in a minimal volume (50 µL) of the initial mobile phase. This effectively doubles your on-column concentration [1].

  • MRM Optimization: Monitor the most abundant product ions. For U-47700 (precursor m/z 329.1), the primary quantitative transition must be 329.1→284.1 (loss of dimethylamine), with 329.1→239.1 as a qualifier.

Q3: We are seeing a co-eluting peak that interferes with U-47700 quantification. How do we resolve structural isomers? The Causality: U-47700 and AH-7921 are structural isomers with identical molecular weights ( m/z 329.1) and similar fragmentation pathways. If they co-elute, the mass spectrometer's quadrupoles cannot distinguish them, leading to inaccurate quantification[3]. The Solution: Chromatographic resolution is mandatory. Utilize a sub-2 µm particle size C18 column. Optimize the gradient to a shallow ramp (e.g., 10% to 40% organic over 4 minutes). This leverages the slight differences in their lipophilicity, achieving baseline separation (typically a ~0.35 min retention time difference) [3].

Q4: We observe carryover in blank injections following high-concentration calibration standards. How do we eliminate this? The Causality: U-47700 is highly lipophilic and basic, causing it to adsorb via hydrophobic and secondary ionic interactions to the stainless steel components of the autosampler needle and injection valve. The Solution: Implement a strong, multi-solvent needle wash. A ternary mixture of 40:40:20 Methanol:Acetonitrile:Isopropanol with 0.1% Formic Acid effectively disrupts both hydrophobic and ionic interactions, eliminating carryover to <0.1% of the Lower Limit of Quantification (LLOQ).

III. Quantitative Data Summary

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and validation parameters required for the reliable quantification of U-47700 and its primary metabolites in plasma [1].

AnalytePrecursor Ion ( m/z )Product Ions (Quant / Qual)LOD (ng/mL)Linear Range (ng/mL)Extraction Recovery
U-47700 329.1284.1 / 239.10.050.1 – 100> 79%
N-desmethyl-U-47700 315.1270.1 / 225.10.050.1 – 100> 79%
N,N-didesmethyl-U-47700 301.1256.1 / 211.10.100.5 – 100> 79%
U-47700-d3 (IS) 332.1287.1 / 242.1N/AN/AN/A

IV. Step-by-Step Methodology: Optimized SPE & LC-MS/MS Protocol

Phase 1: Sample Preparation & Protein Precipitation

  • Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., U-47700-d3 at 10 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 60 seconds to ensure complete protein disruption.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a clean tube.

Phase 2: Solid Phase Extraction (SPE) Note: Use a polymeric reversed-phase cartridge (e.g., 30 mg/1 mL). 6. Conditioning: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry. 7. Loading: Dilute the transferred supernatant with 500 µL of Water, vortex, and load onto the conditioned cartridge at a flow rate of ~1 mL/min. 8. Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to elute salts and polar matrix components. Dry the cartridge under full vacuum for 5 minutes. 9. Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Collect the eluate in a clean glass autosampler vial.

Phase 3: Concentration & LC-MS/MS Analysis 10. Evaporate the eluate to complete dryness under a gentle stream of Nitrogen gas at 35°C. 11. Reconstitute the residue in 50 µL of Initial Mobile Phase (e.g., 90% Water with 0.1% Formic Acid / 10% Methanol with 0.1% Formic Acid). Vortex for 30 seconds. 12. Inject 5 µL onto the LC-MS/MS system. 13. Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm) maintained at 40°C. Run a gradient from 10% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min. 14. Detection: Operate the mass spectrometer in positive ESI mode using the MRM transitions listed in Section III.

V. References

  • Quantification of U-47700 and its metabolites in plasma by LC-MS/MS Source: Journal of Chromatography B, 2019. URL:[Link]

  • Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework Source: Journal of Analytical Toxicology, 2016. URL:[Link]

  • Toxic lifespan of the synthetic opioid U-47,700 in Finland verified by re-analysis of UPLC-TOF-MS data Source: Forensic Science International, 2019. URL:[Link]

Reference Data & Comparative Studies

Validation

comparison of SPE and LLE for U-47700 extraction from urine

As a Senior Application Scientist in analytical toxicology, I approach the extraction of novel synthetic opioids (NSOs) not merely as a sequence of steps, but as a manipulation of physicochemical properties. U-47700 (3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical toxicology, I approach the extraction of novel synthetic opioids (NSOs) not merely as a sequence of steps, but as a manipulation of physicochemical properties. U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) presents specific analytical challenges. When analyzing complex biological matrices like urine—which is laden with salts, urea, and endogenous proteins—the choice of sample preparation directly dictates the sensitivity and reliability of downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS analysis.

This guide objectively compares the two predominant methodologies for U-47700 extraction: Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) , detailing the mechanistic causality behind each protocol to ensure robust, self-validating workflows.

Mechanistic Causality: Dictating Extraction via pKa

U-47700 contains a tertiary amine, making it a weakly basic compound. The entire extraction strategy for both LLE and SPE hinges on exploiting the protonation state of this amine.

1. The LLE Mechanism (Partitioning via Deprotonation) LLE relies on driving the analyte into a non-polar organic phase. Because ionized molecules do not partition well into organic solvents, we must force U-47700 into its neutral "freebase" form. By adding a strong base (e.g., concentrated ammonium hydroxide) to the urine, we raise the pH well above the analyte's pKa. This deprotonates the tertiary amine, maximizing its lipophilicity and driving it into an organic solvent like 1-chlorobutane1.

2. The SPE Mechanism (Ionic Trapping via Protonation) Modern SPE for basic drugs utilizes Mixed-Mode Strong Cation Exchange (MCX) sorbents. Here, we do the exact opposite of LLE. We buffer the urine to an acidic pH (pH 6.0) to ensure the amine is fully protonated (positively charged). As the sample passes through the cartridge, U-47700 forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent. This is a superior approach because it allows us to aggressively wash the cartridge with 100% methanol to strip away neutral lipids without dislodging the target analyte. Elution is only achieved by introducing a high-pH organic solvent that neutralizes the amine, breaking the ionic bond 2.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing LLE and SPE performance for U-47700 in urine matrices.

Performance MetricLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE - MCX)
Typical LOD / LOQ 5.0 ng/mL / 20.0 ng/mL0.1 - 1.0 ng/mL / 1.0 ng/mL
Extraction Recovery 60% - 80%79% - 118%
Matrix Effect (Ion Suppression) Moderate to HighLow (< 5% in optimized methods)
Sample Volume Required 0.5 - 1.0 mL0.2 - 0.5 mL
Selectivity Moderate (co-extracts other basic/neutral lipids)High (orthogonal wash steps remove interferences)
Throughput & Automation Labor-intensive, difficult to automateHighly amenable to 96-well plate automation

Data aggregated from validated toxicological studies 3, 4, and 5.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Both workflows below mandate the addition of a deuterated internal standard (IS)—such as U-47700-d6 or Fentanyl-d5—directly to the raw urine prior to any chemical modification. This creates a self-validating system: any volumetric losses during phase separation or ionization variations in the MS source will affect the analyte and the IS equally, keeping the response ratio mathematically constant.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for laboratories lacking positive-pressure manifolds or prioritizing low consumable costs.

  • Aliquot & Spike: Transfer 0.5 mL of urine into a silanized glass tube. Spike with 50 µL of Internal Standard (e.g., Fentanyl-d5 at 50 ng/mL).

  • Alkalization (Causality Step): Add 0.5 mL of concentrated ammonium hydroxide buffer (pH > 9.0). Vortex briefly. Why? This ensures the tertiary amine of U-47700 is fully deprotonated into its freebase form.

  • Partitioning: Add 2.0 mL of 1-chlorobutane.

  • Phase Transfer: Vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases, followed by centrifugation at 3000 rpm for 10 minutes.

  • Isolation: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous boundary layer to prevent salt carryover.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of LC mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for injection.

Protocol B: Solid Phase Extraction (Mixed-Mode Cation Exchange)

Best for high-throughput, high-sensitivity LC-MS/MS applications requiring minimal matrix effects.

  • Aliquot & Spike: Transfer 0.5 mL of urine into a tube. Spike with Internal Standard.

  • Acidification (Causality Step): Dilute with 1.0 mL of 0.1 M phosphate buffer (pH 6.0). Why? This protonates the amine, ensuring a positive charge for strong ionic binding to the sorbent.

  • Conditioning: Condition the MCX cartridge with 2 mL Methanol, followed by 2 mL deionized water.

  • Loading: Load the buffered urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 2 mL deionized water (removes aqueous-soluble salts and urea).

    • Wash 2: 2 mL 0.1 M HCl (maintains analyte protonation while washing out weak organic acids).

    • Wash 3: 2 mL Methanol (removes neutral hydrophobic interferences and lipids).

  • Elution: Elute with 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v). Why? The high pH neutralizes the drug, releasing it from the cation exchange sites, while the organic mixture acts as a highly soluble carrier.

  • Concentration & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL mobile phase.

Extraction Workflow Visualization

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) Start Urine Sample + Internal Standard LLE_pH Alkalization (pH > 9) Deprotonate Amine Start->LLE_pH SPE_Load Buffer to pH 6.0 Protonate Amine Start->SPE_Load LLE_Solv Add 1-Chlorobutane Partitioning LLE_pH->LLE_Solv LLE_Org Isolate Organic Layer LLE_Solv->LLE_Org Dry Evaporate (N2 stream) LLE_Org->Dry SPE_Wash Wash (H2O, HCl, MeOH) Remove Matrix SPE_Load->SPE_Wash SPE_Elute Elute (Basic Solvent) Release U-47700 SPE_Wash->SPE_Elute SPE_Elute->Dry Recon Reconstitute for LC-MS/MS Dry->Recon

Workflow comparison of SPE vs. LLE for U-47700 extraction from urine samples.

Conclusion

While LLE provides a cost-effective and straightforward method for isolating U-47700, it is inherently limited by higher matrix effects and lower sensitivity (LOD ~5 ng/mL). For rigorous forensic and clinical applications where sub-ng/mL detection is required, Mixed-Mode SPE is the superior choice . By utilizing orthogonal retention mechanisms (hydrophobic and ionic), SPE effectively eliminates the ion-suppressing matrix components inherent to urine, yielding recoveries exceeding 80% with minimal variance.

References

  • McIntyre, I. M., Gary, R. D., Joseph, S., & Stabley, R. (2016). "A Fatality Related to the Synthetic Opioid U-47700: Postmortem Concentration Distribution." Journal of Analytical Toxicology. 1

  • MDPI. (2022). "Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses." Molecules. 2

  • Coopman, V., et al. (2016). "A case of acute intoxication due to combined use of fentanyl and 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)." Forensic Science International. 3

  • Krotulski, A. J., et al. (2017). "Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF." Journal of Analytical Toxicology. 4

  • Springer. (2019). "N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in Fatal Intoxications." International Journal of Legal Medicine. 5

Sources

Comparative

A Senior Application Scientist's Guide to Robust and Reproducible U-47700 Analysis

An Inter-Laboratory Comparison Guide to U-47700 Quantification Methods Introduction: The Analytical Imperative for U-47700 The emergence of novel synthetic opioids (NSOs) on the illicit drug market presents a formidable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparison Guide to U-47700 Quantification Methods

Introduction: The Analytical Imperative for U-47700

The emergence of novel synthetic opioids (NSOs) on the illicit drug market presents a formidable challenge to forensic and clinical toxicology laboratories. Among these, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, has been particularly concerning due to its high potency and association with numerous overdose fatalities.[1] Developed by the pharmaceutical company Upjohn in the 1970s, U-47700 is a selective µ-opioid receptor agonist with an analgesic potency approximately 7.5 times that of morphine in animal models.[2] Its clandestine synthesis and distribution have necessitated the development of sensitive, specific, and reliable analytical methods for its detection and quantification in various biological matrices.

This guide provides an in-depth comparison of the predominant analytical methodologies for U-47700 quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, discuss the critical parameters that ensure data integrity, and establish a framework for achieving inter-laboratory concordance. As professionals in drug development and forensic science, our collective goal is to produce data that is not only accurate within our own walls but also reproducible and defensible across the scientific community.

Core Analytical Challenges in U-47700 Quantification

Accurate quantification of U-47700 is complicated by several intrinsic factors:

  • High Potency: The drug's high potency means that toxic and lethal concentrations in biological fluids can be exceptionally low, demanding methods with sub-ng/mL limits of detection and quantification.[2][3]

  • Metabolic Profile: U-47700 is metabolized in the body, primarily through N-demethylation, to form active metabolites such as N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[1][4] A comprehensive toxicological assessment requires the simultaneous quantification of both the parent compound and its major metabolites, as their presence provides crucial information about the timing and extent of drug exposure.[5][6]

  • Matrix Complexity: Biological matrices like blood, urine, and plasma are inherently complex. Endogenous components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods, which can compromise accuracy.[3]

  • Isobaric Interferences: U-47700 is isobaric with other compounds, such as the synthetic opioid AH-7921, meaning they share the same nominal molecular weight.[2] This necessitates chromatographic separation to ensure specific identification and quantification.[7]

Predominant Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has unequivocally become the gold standard for the quantification of U-47700 in biological samples. Its widespread adoption is a direct consequence of its superior sensitivity, selectivity, and robustness, which are essential for dealing with low analyte concentrations in complex matrices.[8] The selectivity of LC-MS/MS, derived from both the chromatographic separation and the specific precursor-to-product ion transitions monitored, allows for confident identification and quantification, even in the presence of co-eluting matrix components or isobaric compounds.[2][8]

Typical LC-MS/MS Experimental Workflow

The logical flow of a validated LC-MS/MS method is a self-validating system, where each step is designed to minimize variability and maximize recovery and accuracy.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical Workflow cluster_postanalytical Post-Analytical Sample Sample Collection (Whole Blood, Urine, Plasma) ISTD Internal Standard (ISTD) Spiking (e.g., U-47700-d6) Sample->ISTD Normalization SPE Sample Preparation (e.g., Solid-Phase Extraction) ISTD->SPE Extraction LC LC Separation (Reversed-Phase C18) SPE->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Quant Quantification (Calibration Curve) MS->Quant Data Acquisition Review Data Review & Reporting Quant->Review Validation

Caption: Typical LC-MS/MS workflow for U-47700 quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of U-47700 and Metabolites

This protocol synthesizes common practices from multiple validated methods described in the literature.[3][5][7] Laboratories should perform their own internal validation according to established guidelines.[9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is employed to remove proteins and other matrix interferences while concentrating the analytes of interest, leading to a cleaner extract and improved sensitivity.

  • Procedure:

    • To 100 µL of plasma, whole blood, or urine, add 10 µL of an internal standard (ISTD) working solution (e.g., U-47700-d6, N-desmethyl-U-47700-d3). The use of stable isotope-labeled internal standards is critical as they co-elute with the analyte and experience similar matrix effects, providing the most accurate normalization.[5]

    • Add 500 µL of a buffer (e.g., 100 mM phosphate buffer, pH 7.4) and vortex.

    • Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol and deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water followed by an organic solvent (e.g., acetonitrile) to remove interferences.

    • Elute the analytes with a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is essential to resolve U-47700 from its metabolites and any potential isobaric interferences. A reversed-phase C18 column is typically used, providing good retention and separation for these compounds.

  • Parameters:

    • Column: C18, e.g., Poroshell 120 C18 (100 x 3 mm, 2.7 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes to ensure separation.

    • Flow Rate: 0.5 mL/min.[7]

    • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Rationale: MS/MS provides exquisite selectivity and sensitivity by monitoring specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard.

  • Parameters:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: At least two transitions should be monitored for each analyte for confident identification. Example transitions are:

      • U-47700: 329 > 284, 329 > 204[2]

      • N-desmethyl-U-47700: 315 > 284[11]

      • N,N-didesmethyl-U-47700: 301 > 173[11]

      • U-47700-d6 (ISTD): 336 > 286[11]

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the preferred method for quantification in biological matrices, GC-MS can be a valuable tool, particularly for the analysis of seized materials or as a screening method.[12][13] Its primary limitation for biological samples is the requirement for analytes to be volatile and thermally stable, which can sometimes necessitate derivatization and may lead to lower sensitivity compared to LC-MS/MS.[14]

Typical GC-MS Experimental Workflow

cluster_preanalytical Pre-Analytical cluster_analytical Analytical Workflow cluster_postanalytical Post-Analytical Sample Sample Collection (Seized Material, Urine) Extraction Sample Preparation (Liquid-Liquid Extraction) Sample->Extraction GC GC Separation (e.g., DB-200 Column) Extraction->GC Injection MS MS Detection (Electron Ionization, Full Scan/SIM) GC->MS Transfer LibraryMatch Library Matching (e.g., SWGDRUG) MS->LibraryMatch Spectral Data Report Identification & Reporting LibraryMatch->Report Confirmation

Caption: Typical GC-MS workflow for U-47700 identification.

Comparative Analysis of Published Quantification Methods

An objective comparison of published methods reveals a consensus on the achievable performance for U-47700 quantification, primarily using LC-MS/MS. While a formal inter-laboratory study is not available in the reviewed literature, compiling validation data from different laboratories provides a strong benchmark for performance expectations.

ParameterStudy / LabMatrixMethodLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Ref.
LOD/LOQ Mohr et al. (2016)BloodLC-MS/MS0.511 - 500[2],[15]
Jones et al. (2017)UrineLC-MS/MS111 - 1,250[16],[17]
Smith et al. (2019)PlasmaLC-MS/MS0.050.10.1 - 100[3]
Rojek et al. (2019)BloodLC-MS/MS-11 - 1,000[5],[7]
Linearity Mohr et al. (2016)BloodLC-MS/MS--1 - 500[2]
Jones et al. (2017)UrineLC-MS/MS--1 - 1,250[16]
Smith et al. (2019)PlasmaLC-MS/MS--0.1 - 100 (U-47700) 0.1 - 100 (N-desmethyl) 0.5 - 100 (N,N-didesmethyl)[3]
Precision Smith et al. (2019)PlasmaLC-MS/MS--Intra- & Inter-assay <15.7%[3]
Rojek et al. (2019)BloodLC-MS/MS--Intra-assay: 1.1-20.2% Inter-assay: 2.9-13.0%[5],[7]
Accuracy Smith et al. (2019)PlasmaLC-MS/MS--Bias: 2.1-6.2%[3]
Rojek et al. (2019)BloodLC-MS/MS--Intra-assay: -18.9-9% Inter-assay: -11.4-3.3%[5],[7]

Analysis of Comparison: The data clearly demonstrates that LC-MS/MS methods are capable of achieving low ng/mL to sub-ng/mL limits of quantification, which is essential for forensic casework.[2][3] The Smith et al. (2019) study showcases a particularly sensitive method for plasma.[3] The precision and accuracy data reported by Rojek et al. (2019) and Smith et al. (2019) fall within typical acceptance criteria for bioanalytical method validation, demonstrating the robustness of these methods.[3][5][10] The variability in linear ranges often reflects the expected concentrations in different case types (e.g., clinical vs. postmortem).

Achieving Inter-Laboratory Concordance: A Validation Framework

Reproducibility across different laboratories is the ultimate measure of a method's validity. This is achieved not by chance, but by a systematic approach to method development and validation. The pillars of this framework are universal and grounded in established quality assurance principles.[9][18]

cluster_details Key Validation Parameters Validation Inter-Laboratory Concordance Method Validation Reference Materials Proficiency Testing Accuracy Accuracy Validation:p1->Accuracy Precision Precision Validation:p1->Precision Selectivity Selectivity Validation:p1->Selectivity LOD_LOQ LOD / LOQ Validation:p1->LOD_LOQ Linearity Linearity & Range Validation:p1->Linearity Stability Stability Validation:p1->Stability Matrix Matrix Effect Validation:p1->Matrix

Caption: Pillars of a robust validation framework for inter-laboratory concordance.

  • Rigorous Method Validation: Every laboratory must perform a comprehensive in-house validation of its method. This process must assess and document performance characteristics including accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and analyte stability.[9][10] The validation should follow internationally recognized guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[3]

  • Use of Certified Reference Materials (CRMs): All calibration standards and quality controls must be prepared from well-characterized, certified reference materials. This ensures that the quantification is traceable to a known standard and is a fundamental requirement for comparing results between labs.

  • Appropriate Internal Standards: As previously mentioned, the use of stable isotope-labeled internal standards for each analyte is best practice and critical for mitigating variability caused by matrix effects and sample preparation inconsistencies.[5]

  • Participation in Proficiency Testing (PT): Regular participation in external PT schemes is the most direct way to assess a laboratory's performance against its peers. PT programs provide anonymized samples, allowing labs to objectively verify the accuracy and reliability of their entire testing process, from sample receipt to final report.

Conclusion

The quantification of U-47700 and its metabolites is a critical task in the public health response to the opioid crisis. While various laboratories have independently developed and validated robust LC-MS/MS methods, achieving true inter-laboratory comparability hinges on a shared commitment to rigorous validation principles, the use of high-quality reference materials, and participation in external quality assessment schemes. The data shows that well-validated LC-MS/MS methods can provide the low-level sensitivity and high specificity required for this potent synthetic opioid. By adhering to the scientific principles and best practices outlined in this guide, the analytical community can ensure that it provides reliable, reproducible, and defensible data to clinicians, medical examiners, and law enforcement in the ongoing effort to combat the threat of novel synthetic opioids.

References

  • Mohr, A. L. A., Friscia, M., Papsun, D., Kacinko, S. L., Buzby, D., & Logan, B. K. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 40(9), 709–717. [Link]

  • ResearchGate. (n.d.). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework | Request PDF. Retrieved from [Link]

  • Profiles RNS. (n.d.). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. Retrieved from [Link]

  • Fogarty, M. F., Papsun, D. M., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. [Link]

  • Jones, J., Tiscione, N. B., & Wozniak, E. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology, 41(3), 226–233. [Link]

  • Rojek, S., Kula, K., & Maciów-Głab, M. (2019). N-desmethyl-U-47700 and N,N-didesmethyl-U-47700: the first determination of U-47700 metabolites in authentic human blood samples. International Journal of Legal Medicine, 133(5), 1435–1446. [Link]

  • ResearchGate. (n.d.). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. Retrieved from [Link]

  • Smith, C. R., Truver, M. T., & Swortwood, M. J. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. Journal of Chromatography B, 1112, 49–56. [Link]

  • PubMed. (n.d.). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Retrieved from [Link]

  • Krotulski, A. J., Mohr, A. L. A., Papsun, D. M., & Logan, B. K. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis, 10(1), 127–136. [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Toxics, 11(3), 220. [Link]

  • Smith, C. R., Williams, K. L., & Swortwood, M. J. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 167, 107987. [Link]

  • ResearchGate. (n.d.). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Chmiel, J. A., et al. (2022). Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. ChemRxiv. [Link]

  • CORE. (n.d.). N-desmethyl-U-47700 and N,N-didesmethyl-U. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of an Analytical Method for U-47700 in Diverse Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Potent Synthetic Opioid The emergence of novel psychoactive substances (NPS) presents a continuous challenge to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Potent Synthetic Opioid

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and clinical toxicology communities. Among these, U-47700, a potent synthetic opioid, has been implicated in numerous cases of intoxication and overdose worldwide.[1][2][3] Its potency, approximately 7.5 times that of morphine, necessitates sensitive and reliable analytical methods for its detection and quantification in various biological matrices.[1][2] This guide provides an in-depth comparison of the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for U-47700 in different biological matrices, offering insights into the nuances of method adaptation and performance across sample types.

The choice of biological matrix is often dictated by the context of the investigation, whether it be clinical monitoring, postmortem analysis, or workplace drug testing. Blood and plasma are indicative of recent use and impairment, urine provides a longer detection window, and hair can reveal a history of drug exposure over several months.[4][5][6] Consequently, an analytical method validated for one matrix may not be directly applicable to another due to significant differences in their composition, which can lead to varying matrix effects, extraction efficiencies, and analyte stability. This underscores the critical need for thorough method validation and, where appropriate, cross-validation.

This guide will delve into the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), alongside standards from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8][9][10][11] We will explore a case study of an LC-MS/MS method for U-47700 and its metabolites, detailing the experimental workflow and presenting comparative data on key validation parameters across blood, urine, and hair.

The Cornerstone of Reliable Results: Bioanalytical Method Validation

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use.[8][9] The fundamental parameters evaluated during validation, as stipulated by guidelines from the FDA, EMA, and SWGTOX, include:[7][10][11][12][13]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components, metabolites, and other potential interferences in the matrix.[13][14]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements of the same sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components in the matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Cross-validation is performed when two or more bioanalytical methods are used to generate data within the same study or across different studies. It is essential to ensure that the data are comparable. Partial validation may be sufficient when minor changes are made to a previously validated method, such as a change in the biological matrix.[7][15]

Comparative Analysis of a U-47700 LC-MS/MS Method Across Matrices

This section details a representative LC-MS/MS method for the quantification of U-47700 and its primary metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, and compares its performance across whole blood, urine, and hair.

Experimental Workflow: From Sample to Signal

The general workflow for the analysis of U-47700 in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for U-47700 Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix (Blood, Urine, Hair) ISTD Internal Standard (U-47700-d6) Extraction Extraction (SPE or LLE) Matrix->Extraction ISTD->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Cross_Validation_Process cluster_primary Primary Method Validation (e.g., Blood) cluster_secondary Partial Validation in New Matrix (e.g., Urine) cluster_tertiary Partial Validation in New Matrix (e.g., Hair) P_Select Selectivity S_Select Selectivity P_Select->S_Select Re-evaluate P_AP Accuracy & Precision S_AP Accuracy & Precision P_AP->S_AP Re-evaluate P_Cal Calibration Curve S_Cal Calibration Curve P_Cal->S_Cal Re-evaluate P_LODQ LOD/LOQ P_Rec Recovery P_ME Matrix Effect S_ME Matrix Effect P_ME->S_ME Re-evaluate P_Stab Stability T_Select Selectivity S_Select->T_Select Re-evaluate T_AP Accuracy & Precision S_AP->T_AP Re-evaluate T_Cal Calibration Curve S_Cal->T_Cal Re-evaluate T_ME Matrix Effect S_ME->T_ME Re-evaluate

Sources

Comparative

U-47700 Quantification in Complex Matrices: External Calibration vs. Standard Addition

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Content Type: Advanced Analytical Comparison Guide Executive Summary & The Analytical Challenge U-47700 (trans-3,4-dichloro-N-[2-(dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Content Type: Advanced Analytical Comparison Guide

Executive Summary & The Analytical Challenge

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a highly potent synthetic µ-opioid receptor agonist originally developed by The Upjohn Company in the 1970s (1)[1]. In recent years, it has emerged in the illicit drug supply, contributing to severe intoxications and fatalities (2)[2].

Accurately quantifying U-47700 in complex biological matrices—such as postmortem whole blood, plasma, and urine—is a critical challenge. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, the technique is highly susceptible to matrix effects (3)[3].

The Causality of Matrix Effects

During Electrospray Ionization (ESI), target analytes and co-eluting endogenous matrix components (e.g., lipids, proteins, salts) compete for access to the surface of charged droplets. If the matrix concentration is high, it can prevent U-47700 from efficiently ionizing, leading to signal suppression (3)[3]. While optimized solid-phase extraction can reduce matrix effects to <5% in clean human plasma (4)[4], postmortem blood samples are highly heterogeneous due to hemolysis and putrefaction, making matrix effects unpredictable and often severe (5)[5].

Mechanistic Comparison: External Calibration vs. Standard Addition

To combat ESI ion suppression, analysts must choose the appropriate calibration model. The choice fundamentally impacts the scientific integrity of the result.

External Calibration (Matrix-Matched)

This method involves preparing a series of standard solutions in a "blank" matrix (e.g., defibrinated sheep blood) separate from the unknown sample (6)[6].

  • Causality & Limitation: The fundamental assumption is that the blank matrix perfectly mimics the unknown sample's matrix (7)[7]. If the postmortem sample contains unique endogenous interferents not present in the blank, the U-47700 signal will be suppressed relative to the calibration curve, yielding a falsely low concentration.

Standard Addition

In standard addition, known quantities of the U-47700 standard are spiked directly into multiple aliquots of the unknown sample itself (3)[3].

  • Causality & Advantage: Because the calibrators and the unknown analyte are in the exact same physical aliquot, they experience identical ESI ion competition. The matrix effect is completely nullified. The native concentration is determined by plotting the instrument response against the spiked concentrations and extrapolating the linear regression line to the absolute value of the x-intercept (3)[3].

Workflow cluster_Ext External Calibration cluster_Std Standard Addition E1 Prepare Matrix-Matched Blank Calibrators E2 Extract via LLE (Batch Processing) E1->E2 E3 LC-MS/MS Analysis E2->E3 E4 Interpolate Unknown from Standard Curve E3->E4 S1 Aliquot Unknown Sample (Multiple Replicates) S2 Spike with Increasing U-47700 Standards S1->S2 S3 Extract via LLE (Sample-Specific) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Extrapolate to X-Intercept for Concentration S4->S5

LC-MS/MS workflow comparison: External Calibration vs. Standard Addition.

Quantitative Data & Performance Summary

The following table summarizes the operational and analytical differences between the two methodologies when applied to novel psychoactive substances (NPS) like U-47700.

ParameterExternal CalibrationStandard Addition
Matrix Effect Compensation Moderate (relies heavily on blank similarity)Exceptional (uses the exact sample matrix)
Sample Volume Required Low (e.g., 50–100 µL per unknown)High (e.g., 250–500 µL total for 5 aliquots)
Throughput High (1 calibration curve per batch)Low (1 calibration curve per individual sample)
Linearity Requirement Must be linear within the calibration rangeStrict linearity required for accurate extrapolation
Primary Use Case Routine clinical screening in clean matricesHighly degraded postmortem samples or novel NPS

Self-Validating Experimental Protocols

To ensure a self-validating system, an isotopically labeled internal standard (e.g., Fentanyl-d5 or AH-7921-d3) must be added to all samples in both methods (8)[8]. This internal control corrects for any volumetric losses during extraction or minor injection variations.

Core LC-MS/MS Parameters
  • Column: Phenyl-Hexyl (e.g., 2.1 x 50 mm, 2.7 µm) to provide robust pi-pi interactions with the dichlorophenyl ring of U-47700 (9)[9].

  • Mobile Phase: 0.1% formic acid in water (A) and methanol (B) (9)[9].

  • MRM Transitions: Precursor ion [M+H]+ at 329.12 Da (1)[1]. Monitor product ions at m/z 285.20 and 173.20 for quantification and qualification (10)[10].

Protocol 1: External Calibration Workflow
  • Matrix Preparation: Prepare matrix-matched calibrators (e.g., 1, 10, 50, 100, 250, 500 ng/mL) in certified drug-free blood (6)[6].

  • Internal Standard: Spike 50 µL of the unknown sample and all calibrators with a constant concentration of Internal Standard (e.g., 50 ng/mL Fentanyl-d5) (8)[8].

  • Liquid-Liquid Extraction (LLE): Add 0.1 M borax buffer (pH 10.4) to ensure the basic amine of U-47700 is un-ionized. Extract using a 70:30 (v/v) mixture of N-butyl chloride and ethyl acetate (5)[5].

  • Analysis: Dry the organic layer, reconstitute in mobile phase, and inject into the LC-MS/MS. Interpolate the unknown concentration from the standard curve.

Protocol 2: Standard Addition Workflow
  • Sample Aliquoting: Aliquot 5 x 50 µL of the authentic unknown sample into separate vials.

  • Spiking:

    • Spike Vial 1 with blank solvent (represents native U-47700).

    • Spike Vials 2-5 with increasing known concentrations of U-47700 standard (e.g., +20, +50, +100, +200 ng/mL).

  • Internal Standard: Spike all 5 vials with a constant concentration of Internal Standard (e.g., 50 ng/mL Fentanyl-d5).

  • Extraction: Perform the exact same LLE procedure described above (5)[5].

  • Extrapolation: Analyze via LC-MS/MS. Plot the Peak Area Ratio (U-47700 / IS) against the spiked concentration. Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the native concentration of U-47700 (3)[3].

Extrapolation A Aliquot 1 (Unspiked Sample) C LC-MS/MS Analysis (Constant Matrix) A->C B Aliquots 2-5 (Spiked with U-47700) B->C D Linear Regression (Response vs. Added Conc) C->D E Absolute X-Intercept = Native Concentration D->E

Logical flow of standard addition extrapolation to determine native concentration.

Strategic Recommendations

External calibration remains the method of choice for high-throughput screening in consistent matrices like clean urine or clinical plasma (7)[7]. However, for novel psychoactive substances (NPS) where validated assays are lacking, or when dealing with highly complex postmortem matrices, standard addition is the scientifically superior approach to guarantee quantitative integrity and bypass severe matrix effects (5)[5].

References

  • Source: PubMed (nih.gov)
  • Source: Journal of Analytical Toxicology (oup.com)
  • Source: PubMed (nih.gov)
  • Source: Oxford Academic (oup.com)
  • Source: The Center for Forensic Science Research & Education (cfsre.org)
  • Source: Reddit ChemHelp (reddit.com)
  • Source: d-nb.
  • Title: Calibration Methods (Harris)
  • Source: Frontiers (frontiersin.org)
  • Source: CUNY Academic Works (cuny.edu)
  • Source: IRIS-AperTO (unito.it)

Sources

Validation

comparative analysis of U-47700 and its major metabolites' fragmentation patterns

An in-depth understanding of the metabolic fate and mass spectrometric behavior of novel synthetic opioids (NSOs) is critical for forensic toxicology, clinical diagnostics, and drug development. U-47700 (trans-3,4-dichlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the metabolic fate and mass spectrometric behavior of novel synthetic opioids (NSOs) is critical for forensic toxicology, clinical diagnostics, and drug development. U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), originally developed by the Upjohn Company, has emerged as a potent µ-opioid receptor agonist.

Because U-47700 undergoes extensive Phase I metabolism and shares its exact monoisotopic mass with structural isomers like AH-7921, distinguishing the parent drug from its metabolites and isomeric analogs requires rigorous, high-resolution analytical strategies. This guide provides a comparative analysis of the fragmentation patterns of U-47700 and its primary metabolites, supported by self-validating experimental protocols.

Metabolic Profiling and Pharmacokinetics

In human liver microsomes (pHLM) and authentic biological specimens, U-47700 undergoes extensive Phase I metabolism. The primary metabolic pathway is sequential N-dealkylation at the tertiary amine, yielding N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 [1]. Minor pathways include hydroxylation of the cyclohexane ring or the desmethyl metabolites. Phase II metabolites (e.g., glucuronidation) are rarely observed in significant abundances for this specific compound class[2].

MetabolicPathway U47 U-47700 Precursor: m/z 329.1182 NDes N-desmethyl-U-47700 Precursor: m/z 315.1025 U47->NDes N-dealkylation (CYP450) Hydrox Hydroxylated Metabolites (Minor Pathway) U47->Hydrox Hydroxylation NNDes N,N-didesmethyl-U-47700 Precursor: m/z 301.0869 NDes->NNDes N-dealkylation NDes->Hydrox Hydroxylation

Phase I metabolic N-dealkylation pathway of U-47700 in human liver microsomes.

Fragmentation Dynamics and Causality

The structural elucidation of U-47700 and its metabolites via Electrospray Ionization (ESI+) tandem mass spectrometry (MS/MS) relies on predictable bond cleavages. Protonation typically occurs at the highly basic tertiary amine (the dimethylamino group).

Mechanisms of Fragmentation:

  • Loss of the Amine Group: The most abundant product ion for U-47700 (m/z 284.0603) results from the loss of dimethylamine (45 Da) across the cyclohexane ring[3].

  • Amide Bond Cleavage: The cleavage of the amide bond yields the 3,4-dichlorobenzoyl cation, consistently observed at m/z 172.9579 across the parent drug and its N-dealkylated metabolites[4]. Because the benzoyl moiety remains unmodified during N-dealkylation, this fragment serves as a highly reliable diagnostic ion for the "U-drug" class[5].

  • N-Cyclohexyl Cleavage: Further dissociation yields lower-mass fragments (e.g., m/z 81.0692), representing the fragmented hydrocarbon backbone.

Comparative Fragmentation Data

The following table synthesizes the high-resolution exact masses and primary product ions used for the differentiation of U-47700 and its metabolites[3][6][7].

AnalyteChemical FormulaPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)Diagnostic Causality
U-47700 C16​H22​Cl2​N2​O 329.1182284.0603203.9977, 172.9579m/z 284 is the loss of dimethylamine (-45 Da). m/z 173 is the intact dichlorobenzoyl cation.
N-desmethyl-U-47700 C15​H20​Cl2​N2​O 315.1025172.9579144.9000m/z 173 remains dominant due to intact amide/benzoyl structure.
N,N-didesmethyl-U-47700 C14​H18​Cl2​N2​O 301.0869270.0448189.9820, 172.9551m/z 270 represents the loss of the primary amine (-31 Da).
AH-7921 (Isomer) C16​H22​Cl2​N2​O 329.1182189.9821172.9552Structural isomer of U-47700. m/z 189.9 is unique to AH-7921, preventing false positives.

Note: U-47700 and AH-7921 are constitutional isomers. While both share the m/z 329.1182 precursor, AH-7921 does not produce m/z 284.0603 as its base peak, and U-47700 lacks the m/z 189.9821 fragment[3].

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in forensic or pharmacokinetic quantification, the analytical method must be a self-validating system. This means incorporating stable isotope-labeled internal standards (SIL-IS) to correct for matrix suppression, and enforcing strict chromatographic separation to resolve isobaric interferences.

Step-by-Step Methodology

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquot 500 µL of biological matrix (blood or urine) into a clean tube.

  • Spike with 25 ng/mL of deuterated internal standards: U-47700-d6 and N-desmethyl-U-47700-d3 [6]. Causality: Deuterated standards co-elute with the analytes, experiencing identical matrix ionization effects, thereby self-correcting the quantitative recovery.

  • For urine, perform enzymatic hydrolysis using β -glucuronidase (incubate at 60°C for 1 hour) to free any minor Phase II conjugates[8].

  • Dilute with 0.1 M phosphate buffer (pH 6.0) and load onto a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Elute with 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v). Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 2: Chromatographic Separation

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) maintained at 55°C[9].

  • Mobile Phase: (A) 5 mM Ammonium Formate with 0.01% Formic Acid in water; (B) 0.01% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes.

  • Validation Check: Ensure the retention time (RT) difference between U-47700 and AH-7921 is strictly >0.35 minutes[3]. If co-elution occurs, the gradient must be flattened.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode.

  • Utilize Information-Dependent Acquisition (IDA) or Multiple Reaction Monitoring (MRM) depending on the instrument.

  • Set mass extraction tolerance to ±5 ppm.

  • Validation Check: Calculate the Ion Ratio (Qualifier AUC / Quantifier AUC). The sample ratio must fall within ±20% of the ratio established by the neat reference standard[10].

Workflow Sample 1. Biological Sample Preparation (Spike with U-47700-d6 & SPE) LC 2. Chromatographic Separation (UPLC C18, Must resolve AH-7921) Sample->LC MS 3. High-Resolution MS/MS (ESI+, <5 ppm mass error) LC->MS Data 4. Data Validation (Ion Ratios ±20%, RT matching) MS->Data

Step-by-step LC-HRMS/MS analytical workflow for quantifying U-47700 and metabolites.

Conclusion

The reliable detection of U-47700 requires moving beyond simple precursor mass screening. Because the "U-drug" class is plagued by regio-isomers and constitutional isomers (like AH-7921 and U-48800/U-51754), analysts must rely on the specific fragmentation causality of the molecule[5]. The loss of the dimethylamino group (yielding m/z 284.0603) and the stability of the dichlorobenzoyl cation (m/z 172.9579) are the definitive markers of U-47700 and its N-dealkylated metabolites. By pairing these highly specific MS/MS transitions with rigorous chromatographic separation and deuterated internal standards, laboratories can achieve an analytically bulletproof, self-validating diagnostic assay.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of U-47700 Immunoassays

Introduction: The Challenge of a Moving Target The emergence of the synthetic opioid U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) on the novel psychoactive substance (NPS) market presented a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Moving Target

The emergence of the synthetic opioid U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) on the novel psychoactive substance (NPS) market presented a significant challenge for clinical and forensic toxicology.[1][2] Developed in the 1970s by Upjohn, this potent µ-opioid agonist, approximately 7.5 times more potent than morphine in animal models, was never commercialized but resurfaced as a dangerous recreational drug.[3][4] The challenge was quickly compounded by the appearance of a constellation of structural analogs, created to circumvent legislation and explore different pharmacological profiles. For researchers and drug development professionals, the ability to specifically detect U-47700 and differentiate it from its analogs is paramount for pharmacokinetic studies, toxicological screening, and the development of countermeasures like vaccines.[5][6]

Immunoassays, prized for their speed and high-throughput capabilities, are a cornerstone of initial drug screening. However, their utility is defined by their specificity—the ability to bind to the target analyte with minimal interference from other structurally similar molecules. This guide provides an in-depth technical assessment of U-47700 immunoassay cross-reactivity, explains the molecular basis for antibody recognition, and provides a robust experimental framework for in-house validation. It is designed to equip researchers with the foundational knowledge to critically evaluate and deploy these essential screening tools.

The Molecular Basis of Immunoassay Recognition

The specificity of an immunoassay is dictated by the precise fit between the antibody's antigen-binding site and the target molecule's epitope. For a small molecule like U-47700, the entire structure can be considered a hapten, which is conjugated to a carrier protein to elicit an immune response and generate antibodies.

The key structural features of U-47700 that influence antibody binding include:

  • The 3,4-dichlorobenzamide group.

  • The N-methyl group on the amide nitrogen.

  • The trans-cyclohexyl ring, which imparts a rigid 3D conformation.

  • The N,N-dimethylamino group on the cyclohexyl ring.

Alterations to any of these sites in an analog can significantly increase or decrease the antibody's binding affinity, thereby affecting the cross-reactivity. For example, demethylation of the amino group, which occurs during metabolism to form desmethyl U-47700, represents a relatively minor structural change, often resulting in significant cross-reactivity.[7][8] Conversely, replacing the dichlorophenyl ring with a different substituent, as seen in some analogs, would be expected to drastically reduce or eliminate binding.

The following diagram illustrates the structural relationship between U-47700 and several key analogs. Understanding these subtle differences is the first step in predicting and interpreting cross-reactivity data.

G U47700 U-47700 (Parent Compound) Metabolite Desmethyl U-47700 (Metabolite) U47700->Metabolite N-Demethylation Isomer AH-7921 (Structural Isomer) U47700->Isomer Positional Isomerism Analog1 U-49900 (Analog - Diethylamino) U47700->Analog1 Alkyl Group Substitution (Dimethyl -> Diethyl) OtherOpioid MT-45 (Structurally Dissimilar Opioid) U47700->OtherOpioid Different Core Scaffold

Figure 1: Structural relationships between U-47700 and related compounds.

Comparative Analysis of Immunoassay Cross-Reactivity

A critical failure of standard opiate immunoassays, which are typically calibrated for morphine, is their inability to detect U-47700.[2][3][4] This lack of cross-reactivity necessitates the development of immunoassays specifically targeting the U-47700 structure.

The most detailed public data on the specificity of a dedicated U-47700 immunoassay comes from a patent for its development.[7] The data demonstrates high specificity for U-47700 and its primary metabolite while showing virtually no recognition of its structural isomer AH-7921 or other synthetic opioids like MT-45. This highlights the assay's ability to distinguish between subtle but critical structural differences.

CompoundRelationship to U-47700% Cross-ReactivityIC50 (ng/mL)Data Source
U-47700 Target Analyte 100% 0.722 [7]
Desmethyl U-47700Primary Metabolite20%3.61[7]
AH-7921Structural Isomer<< 3.610%>> 20,000[7]
MT-45Structurally Dissimilar Opioid<< 3.610%>> 20,000[7]
U-50488Related Synthetic Opioid<< 3.610%>> 20,000[7]
FentanylGeneral Opioid ScreenNo Cross-ReactivityN/A[9]
Table 1: Experimental Cross-Reactivity Data for a U-47700 Specific Immunoassay.

Field Insights: The data clearly shows that while the assay is excellent for specifically identifying U-47700 exposure (including its metabolite), it would fail to detect the use of its structural isomer AH-7921. This is a critical consideration in a forensic context where identifying the precise compound is necessary. For researchers studying analogs like U-49900 (diethylamino instead of dimethylamino), no specific cross-reactivity data is publicly available. Based on the significant structural change to the amine group—a key part of the hapten—one would predict low cross-reactivity. However, this cannot be assumed and must be confirmed experimentally.

Experimental Protocol for Assessing Cross-Reactivity

Trust in an immunoassay's performance requires rigorous, in-house validation, especially when dealing with novel analogs not listed on the manufacturer's data sheet. The following is a self-validating protocol based on the competitive ELISA format, which is the foundation of most screening immunoassays for small molecules.

Objective

To quantitatively determine the percent cross-reactivity of a panel of U-47700 analogs against a U-47700 specific immunoassay.

Materials
  • U-47700 specific antibody-coated 96-well microplate

  • U-47700 standard (calibrator)

  • U-47700 analog compounds to be tested (cross-reactants)

  • U-47700-enzyme (e.g., HRP) conjugate

  • Assay Buffer

  • Wash Buffer Concentrate

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 1N H₂SO₄)

  • Precision pipettes and multichannel pipettes

  • Microplate reader (450 nm)

Workflow

Figure 2: Experimental workflow for immunoassay cross-reactivity assessment.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all buffers and solutions according to the assay manufacturer's instructions. Dilute the Wash Buffer to its 1X working concentration. Allow all reagents to come to room temperature before use.

  • Standard and Cross-Reactant Dilution Series:

    • Prepare a stock solution of the U-47700 standard and each analog to be tested in the assay buffer.

    • Perform a serial dilution to create a range of concentrations for each compound. A typical range might span from 0.1 ng/mL to 1000 ng/mL. This wide range is crucial to accurately determine the 50% inhibition point (IC50), especially for low-affinity cross-reactants.

  • Assay Procedure (Competitive Binding):

    • Add 20 µL of each standard dilution, analog dilution, or control into the appropriate wells of the antibody-coated microplate in duplicate.

    • Add 180 µL of the diluted U-47700-enzyme conjugate to every well.

    • Gently mix the plate for 30 seconds. Cover the plate and incubate at room temperature for 45-60 minutes. Causality Note: This step is the competitive reaction. The free analyte (U-47700 or analog) in the solution competes with the fixed amount of enzyme-labeled U-47700 for the limited antibody binding sites on the well surface.

  • Wash Step:

    • At the end of the incubation, discard the contents of the wells.

    • Wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid. Causality Note: This step is critical for removing all unbound molecules. Inadequate washing is a common source of high background noise and inaccurate results.

  • Signal Generation:

    • Add 200 µL of TMB Substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop. Causality Note: The enzyme (HRP) bound to the plate converts the TMB substrate into a colored product. The amount of color is inversely proportional to the concentration of U-47700 or cross-reactant in the initial sample.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation
  • Generate Dose-Response Curves: For U-47700 and each analog, plot the average absorbance (Y-axis) against the logarithm of the concentration (X-axis). The result should be a sigmoidal curve.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (the signal of the zero-concentration standard). This value can be determined from the dose-response curve.

  • Calculate Percent Cross-Reactivity: Use the following established formula to calculate the cross-reactivity of each analog relative to U-47700.

    % Cross-Reactivity = (IC50 of U-47700 / IC50 of Analog) x 100

Interpreting the Results: A high cross-reactivity percentage indicates that the antibody binds the analog with an affinity similar to the target analyte. A low percentage signifies poor recognition. If an analog's IC50 is too high to be determined within the tested concentration range (e.g., >> 20,000 ng/mL), the cross-reactivity is considered negligible. This systematic validation provides empirical, trustworthy data on which to base future screening decisions.

Conclusion and Future Outlook

The specificity of U-47700 immunoassays is a double-edged sword. While highly specific assays are excellent for confirming the presence of the parent compound, they may fail to detect novel analogs that differ even slightly at key epitopes.[7] Conversely, a broadly cross-reactive assay could serve as a useful screening tool for the entire "U-series" class, but would require confirmation by a more definitive method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify the specific compound.

As the landscape of synthetic opioids continues to evolve, no single immunoassay can be considered a panacea. The responsibility falls to the scientific community to remain vigilant. Researchers must not rely solely on manufacturer data sheets but should instead implement rigorous in-house validation protocols, like the one detailed here, to fully characterize the performance of their assays against the specific analogs relevant to their work. This commitment to scientific integrity and continuous validation is the only way to ensure the accuracy and reliability of screening data in the face of an ever-changing catalog of novel psychoactive substances.

References

  • NEOGEN Corporation. (n.d.). FENTANYL ELISA KIT INSTRUCTIONS. Retrieved from [Link]

  • McConnell, S., & McConnell, I. (2020). U-47700 immunoassay. U.S. Patent No. 10,815,192. Washington, DC: U.S. Patent and Trademark Office.
  • NEOGEN Corporation. (2015). DRUG DETECTION ELISA KIT. Retrieved from [Link]

  • Rohrig, T. P., Miller, S. A., & Baird, T. R. (2018). U-47700: A Not So New Opioid. Journal of Analytical Toxicology, 42(1), e12–e14. Retrieved from [Link]

  • Wang, G., Huynh, K., Barhate, R., Rodrigues, W., Moore, C., Vincent, M., & Soares, J. (n.d.). Development and Validation of a Homogeneous Immunoassay for the Detection of Ethyl Glucuronide in Urine. Block Scientific. Retrieved from [Link]

  • Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. Retrieved from [Link]

  • Mohr, A. L. A., Friscia, M., Papsun, D., Kacinko, S. L., Buzby, D., & Logan, B. K. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 40(9), 709–717. Retrieved from [Link]

  • Bishop-Freeman, T. I., Miller, J. A., Ksobiech, K., & Poklis, J. L. (2018). Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. Forensic Science International, 292, 143-148. Retrieved from [Link]

  • Fleming, S. W., Cooley, J. C., Johnson, L., & Ropero-Miller, J. D. (2017). Analysis of U-47700, a novel synthetic opioid, in human urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology, 41(3), 173–180. Retrieved from [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. International Journal of Molecular Sciences, 24(5), 4565. Retrieved from [Link]

  • NEOGEN Corporation. (n.d.). Opiate Group Forensic ELISA Kit. Retrieved from [Link]

  • Salomone, A., Palamar, J. J., Bigiarini, R., Gerace, E., & Vincenti, M. (2018). Analytical approaches in fatal intoxication cases involving new synthetic opioids. IRIS-AperTO. Retrieved from [Link]

  • NEOGEN Corporation. (2025). THC Forensic ELISA Kit Safety Data Sheet. Retrieved from [Link]

  • Yuan, M., Eubanks, L. M., Pravetoni, M., & Janda, K. D. (2023). Development of a vaccine against the synthetic opioid U-47700. Frontiers in Chemistry, 11, 1205607. Retrieved from [Link]

  • NEOGEN Corporation. (n.d.). BUMETANIDE ELISA KIT INSTRUCTIONS. Retrieved from [Link]

  • Assay Genie. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. Retrieved from [Link]

  • Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. Retrieved from [Link]

  • Yuan, M., Eubanks, L. M., Pravetoni, M., & Janda, K. D. (2023). Development of a vaccine against the synthetic opioid U-47700. National Institutes of Health. Retrieved from [Link]

  • Krotulski, A. J., Miller, E., Walton, S. E., Fogarty, M. F., & Logan, B. K. (2021). Naphthyl-U-47700. The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Alzghari, S. K., Chau, S., & Fung, Z. E. (2017). U-47700: An Emerging Threat. Cureus, 9(4), e1153. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling U-47700-d6

This guide provides critical safety, handling, and operational protocols for researchers and forensic scientists working with U-47700-d6 in legitimate, professional laboratory environments. U-47700-d6 is the deuterated i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides critical safety, handling, and operational protocols for researchers and forensic scientists working with U-47700-d6 in legitimate, professional laboratory environments.

U-47700-d6 is the deuterated isotopologue of U-47700, a highly potent synthetic opioid (often categorized as a "utopioid") regulated as a Schedule I substance[1]. Because deuteration does not significantly alter the acute toxicological profile of the parent compound, U-47700-d6 must be handled with the same stringent safety measures as U-47700. The substance poses severe occupational hazards, including fatal toxicity via inhalation, dermal contact, and ingestion[2].

Quantitative Hazard Summary

To establish a baseline for risk assessment, the following table summarizes the acute toxicity data and hazard classifications for U-47700 (applicable to the d6 isotopologue) based on standardized Safety Data Sheets (SDS)[2].

Hazard CategoryGHS ClassificationHazard Statement (H-Code)Operational Implication
Acute Toxicity (Oral) Category 1H300: Fatal if swallowedProhibit all food/drink; mandate strict handwashing.
Acute Toxicity (Dermal) Category 1H310: Fatal in contact with skinMandate double-gloving and chemical-resistant PPE.
Acute Toxicity (Inhalation) Category 1H330: Fatal if inhaledMandate use of certified chemical fume hoods or PAPR.
Regulatory Status DEA Schedule IN/AStrict inventory tracking and DEA-compliant disposal.

Core Protective Equipment (PPE) & Engineering Controls

The National Institute for Occupational Safety and Health (NIOSH) and the CDC emphasize a hierarchy of controls when handling highly potent synthetic opioids. Personal Protective Equipment (PPE) is the final line of defense and must be used in conjunction with robust engineering controls[3][4].

1. Engineering Controls (Primary Defense)

  • Containment: All handling of neat (pure) U-47700-d6 powders must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent aerosolization[3].

  • Airflow: Ensure the laboratory has single-pass air (no recirculation) and negative pressure relative to adjacent hallways.

2. Respiratory Protection

  • If engineering controls are functioning properly during routine analytical preparations, standard fume hood containment is generally sufficient[3].

  • If a spill occurs outside containment, or if tasks carry a high risk of aerosolization, personnel must use, at minimum, a NIOSH-approved N100, R100, or P100 filtering facepiece respirator[5]. For gross contamination, a Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) is required[6].

3. Dermal and Ocular Protection

  • Gloves: Wear double, powder-free nitrile gloves. Fentanyl analogs have low dermal absorptive capacity during brief exposures, but extended contact with highly concentrated powders can be fatal[3][4].

  • Body: A chemical-resistant, front-closing laboratory coat and disposable sleeve protectors are required[3][5].

  • Eyes: Safety goggles or a full-face shield must be worn to prevent mucous membrane exposure from accidental splashes or airborne particulates[3][5].

Standard Operating Procedure: Handling and Disposal

The following methodology outlines a self-validating system for safely handling U-47700-d6, ensuring that every action has a corresponding safety check.

Phase 1: Pre-Operational Readiness

  • Medical Countermeasure Verification: Before opening the storage receptacle, verify that unexpired Naloxone (Narcan) is immediately accessible in the laboratory[3][7].

  • Buddy System: Never handle potent synthetic opioids alone. Ensure a second trained scientist is present, observing, and ready to initiate emergency response protocols if necessary[3].

Phase 2: Active Handling

  • Donning PPE: Inspect all PPE for tears. Don the lab coat, safety goggles, and two pairs of nitrile gloves.

  • Material Transfer: Open the U-47700-d6 vial only deep inside the chemical fume hood. Use anti-static weighing boats and spatulas to minimize the risk of powder aerosolization[4].

  • Solvent Addition: When creating analytical standards, add the solvent directly to the vial if possible, reducing the need to transfer dry powders.

Phase 3: Decontamination and Disposal

  • Surface Decontamination: Clean all surfaces and reusable tools with copious amounts of soap and water. Crucial Causality: Do not use alcohol-based hand sanitizers or bleach solutions on the skin, as these can strip natural skin oils and significantly enhance the dermal absorption of opioids[4][5][7].

  • Doffing PPE: Remove the outer gloves inside the fume hood. Remove the lab coat and inner gloves, turning them inside out to trap potential contaminants.

  • Waste Disposal: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, sealed hazardous waste container. Disposal must be handled by an EPA-approved hazardous waste contractor in strict accordance with DEA Schedule I regulations[1][6]. Do not flush any materials down the sink.

Emergency Response Protocol

In the event of accidental exposure (e.g., compromised PPE, powder inhalation), rapid onset of life-threatening respiratory depression can occur. The following workflow dictates the immediate response[4][7].

G N1 Suspected Exposure (Inhalation, Dermal, or Mucous) N2 Alert Buddy & Call EMS (911) N1->N2 N3 Administer Naloxone (Multiple doses may be required) N2->N3 N4 Monitor Breathing Initiate CPR if necessary N3->N4 N5 Professional Medical Decontamination & Evaluation N4->N5

Emergency response protocol for accidental occupational exposure to synthetic opioids.

References

  • Association of Public Health Laboratories (APHL). "Fundamentals of Fentanyl Safety in Public Health Laboratory Settings." aphl.org.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Fentanyl: Workers at Risk - NIOSH Workplace Safety & Health Topics." cdc.gov.[Link]

  • Environmental Protection Agency (EPA). "Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs." epa.gov.[Link]

  • Drug Enforcement Administration (DEA). "Fentanyl Safety Recommendations for First Responders." dea.gov.[Link]

  • 3M. "Information to help reduce the risk of occupational exposure to illicit drugs, including Fentanyl." 3m.com.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U-47700-d6
Reactant of Route 2
Reactant of Route 2
U-47700-d6
© Copyright 2026 BenchChem. All Rights Reserved.